3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFREUXCTOSAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53792-12-4 | |
| Record name | 3-ethyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thermodynamic stability of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid isomers
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-4-oxocyclohexane-1-carboxylic Acid Isomers
Abstract
The stereochemical configuration of a molecule is fundamental to its biological activity and physicochemical properties. For cyclic molecules such as substituted cyclohexanes, this extends to the three-dimensional arrangement of substituents, a concept governed by thermodynamic stability. This guide provides a comprehensive analysis of the factors determining the thermodynamic stability of the diastereomers of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid. We will dissect the intricate balance of steric and electronic effects, outline robust experimental and computational methodologies for stability determination, and offer field-proven insights for researchers in organic chemistry and drug development.
Foundational Principles: Conformational Analysis of Cyclohexanes
To understand the stability of a complex substituted cyclohexane, one must first grasp the foundational principles of its conformational behavior. The cyclohexane ring is not a planar hexagon; it adopts a puckered, three-dimensional structure to minimize angular and torsional strain.[1]
The Chair Conformation: The Ground State
The most stable conformation of a cyclohexane ring is the "chair" form. In this arrangement, all carbon-carbon bond angles are approximately 109.5° (the ideal tetrahedral angle), and all hydrogen atoms on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain.[2][3] The molecule exists in a dynamic equilibrium between two interconverting chair conformations, a process known as a "ring flip."[1][4]
During a ring flip, all substituents that were in an axial position (oriented vertically, parallel to the ring's axis) become equatorial (oriented outwards from the ring's equator), and vice versa.[4]
Caption: Chair-flip equilibrium in monosubstituted cyclohexane.
Steric Strain and 1,3-Diaxial Interactions
For a monosubstituted cyclohexane, the two chair conformers are no longer equal in energy.[5][6] A substituent in the axial position experiences steric repulsion from the two other axial hydrogen atoms on the same face of the ring. This unfavorable interaction, known as a 1,3-diaxial interaction , is the primary reason why substituents preferentially occupy the more stable equatorial position.[7][8][9] The larger the substituent, the more severe the steric strain, and the greater the preference for the equatorial position.
Quantifying Stability: The 'A-value'
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[10][11] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.
| Substituent | A-value (kcal/mol) | Reference |
| Ethyl (-CH₂CH₃) | ~1.75 | [12] |
| Carboxylic Acid (-COOH) | ~1.2 | [13] |
| Methyl (-CH₃) | ~1.74 | [10] |
| tert-Butyl (-C(CH₃)₃) | ~5.0 | [10] |
Analysis of Isomers: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
This molecule has two stereocenters (at C1 and C3), giving rise to two diastereomeric pairs: cis and trans. The presence of the 4-oxo (ketone) group introduces additional complexity. The sp² hybridized carbon of the ketone flattens the ring in its vicinity and introduces electronic effects that must be considered alongside traditional steric arguments.
The trans-Isomer (1,3-diequatorial vs. 1,3-diaxial)
In the trans configuration, the substituents at C1 and C3 are on opposite faces of the ring. This allows for a conformation where both the large ethyl group and the carboxylic acid group can reside in equatorial positions.
-
Diequatorial Conformer: Both the C1-COOH and C3-Ethyl groups are equatorial. This conformation is expected to be highly favored, as it minimizes 1,3-diaxial interactions for both substituents.
-
Diaxial Conformer: After a ring flip, both substituents become axial. This conformer suffers from severe 1,3-diaxial interactions from both the ethyl and carboxylic acid groups, making it highly unstable.
Prediction: The thermodynamic equilibrium for the trans-isomer will overwhelmingly favor the diequatorial conformer. The stability difference can be estimated by summing the A-values: ΔG ≈ 1.75 (Ethyl) + 1.2 (COOH) = 2.95 kcal/mol .
The cis-Isomer (Axial/Equatorial)
In the cis configuration, the C1 and C3 substituents are on the same face of the ring, forcing one to be axial and the other equatorial in any given chair conformation.
-
Conformer A (C1-Eq, C3-Ax): The carboxylic acid group is equatorial, and the ethyl group is axial. The primary destabilization comes from the 1,3-diaxial interactions of the axial ethyl group.
-
Conformer B (C1-Ax, C3-Eq): The ethyl group is equatorial, and the carboxylic acid group is axial. The primary destabilization comes from the 1,3-diaxial interactions of the axial carboxylic acid group.
Prediction: Since the ethyl group has a larger A-value than the carboxylic acid group (1.75 vs 1.2 kcal/mol), Conformer B, which places the bulkier ethyl group in the equatorial position, will be the more stable of the two cis conformers. The energy difference will be approximately ΔG ≈ 1.75 - 1.2 = 0.55 kcal/mol .
The Influence of the 4-Oxo Group: Allylic 1,3-Strain (A¹,³ Strain)
The analysis above relies on standard A-values. However, the C4-ketone introduces a critical electronic and steric element. The interaction between the C3 substituent and the C4-oxo group is a form of allylic 1,3-strain (A¹,³ strain) .[14][15] This strain arises from the steric interaction between a substituent at the allylic position (C3) and the substituent on the other end of the double bond (the C4 oxygen).
When the C3-ethyl group is axial, it experiences a potentially less severe interaction with the C4-oxo group compared to a standard 1,3-diaxial interaction with a C-H bond. Conversely, an equatorial C3-ethyl group can experience eclipsing interactions with the C4-oxo group. While a detailed quantitative analysis requires computational modeling, this effect can modulate the simple A-value predictions. Some studies suggest that such allylic strain can destabilize conformers where the allylic substituent is equatorial.[14] This could slightly decrease the energy gap between the two cis conformers.
Caption: Conformational equilibria for cis and trans isomers.
Overall Thermodynamic Stability
Comparing the most stable conformers of each diastereomer:
-
Most Stable trans: Diequatorial (no significant axial strain).
-
Most Stable cis: Ethyl-equatorial, COOH-axial (destabilized by one axial COOH group, ~1.2 kcal/mol).
Therefore, the trans-isomer is predicted to be the most thermodynamically stable diastereomer of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid.
Experimental Protocols for Stability Determination
Theoretical predictions must be validated by empirical data. The following protocols provide a framework for determining the relative thermodynamic stabilities of the isomers.
Protocol: Isomer Equilibration via Epimerization
The hydrogen at C3 is alpha to the carbonyl group, making it acidic and susceptible to removal by a base. Re-protonation can occur from either face, allowing the cis and trans isomers to interconvert and reach a thermodynamic equilibrium.
Objective: To establish a thermodynamic equilibrium between the cis and trans diastereomers.
Methodology:
-
Sample Preparation: Dissolve a sample of either pure isomer (or a mixture) in a suitable solvent (e.g., methanol).
-
Base Addition: Add a catalytic amount of a non-nucleophilic base (e.g., sodium methoxide in methanol). The choice of base prevents side reactions with the carboxylic acid or potential ester if the acid is derivatized.
-
Equilibration: Stir the reaction at a controlled temperature (e.g., 25 °C). The system will approach equilibrium over time.
-
Monitoring: Periodically take aliquots from the reaction mixture. Quench the base with a mild acid (e.g., acetic acid) to stop the epimerization.
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC, GC, or NMR) to determine the ratio of cis to trans isomers.
-
Confirmation of Equilibrium: The reaction has reached equilibrium when the isomer ratio remains constant over several time points. This is a critical self-validation step.
-
Calculation: Once the equilibrium constant (K_eq = [trans]/[cis]) is determined, the Gibbs free energy difference between the isomers can be calculated using the equation: ΔG = -RT ln(K_eq) .
Protocol: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution.[16] Proton-proton (¹H-¹H) coupling constants (J-values) are highly sensitive to the dihedral angle between the protons, as described by the Karplus equation.
Objective: To determine the dominant chair conformation and the relative populations of conformers for each isomer.
Methodology:
-
Sample Preparation: Prepare a high-purity sample of each isolated diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum.
-
Identify Key Signals: Focus on the signal for the proton at C1 (H1). This proton is coupled to the adjacent protons at C2 and C6.
-
Measure Coupling Constants:
-
In the diequatorial trans-isomer , H1 will be axial. It will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the axial protons on C2 and C6, and smaller axial-equatorial couplings (J ≈ 2-5 Hz). The signal will appear as a triplet of triplets or a more complex multiplet with large overall width.
-
In the axial-COOH cis-isomer , H1 will be equatorial. It will only exhibit small equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the protons on C2 and C6. The signal will be a narrow multiplet.
-
-
Interpretation: The magnitude of the observed coupling constants for H1 provides direct evidence of its axial or equatorial orientation, thus confirming the dominant chair conformation for each isomer.[16]
-
Advanced Analysis (Optional): For systems in fast exchange, the observed coupling constant is a weighted average of the coupling constants for each conformer. This allows for the calculation of the population of each conformer. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that confirm spatial relationships, such as 1,3-diaxial interactions.[17]
Computational Chemistry Workflow
Computational methods provide a powerful, predictive tool for assessing isomer and conformer stability, corroborating experimental findings.[18][19][20] Quantum mechanical calculations can yield accurate relative Gibbs free energies.[21]
Caption: Computational workflow for determining thermodynamic stability.
Protocol:
-
Structure Generation: Build the 3D structures for all possible chair and twist-boat conformers of both the cis and trans isomers.
-
Conformational Search: Perform a systematic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to identify all low-energy minima.
-
Geometry Optimization: Take the low-energy conformers and perform a full geometry optimization using a more robust quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[22]
-
Frequency Analysis: For each optimized structure, perform a frequency calculation. This serves two purposes:
-
Verification: A true energy minimum will have zero imaginary frequencies. A structure with one imaginary frequency represents a transition state.[18]
-
Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Energy Refinement (Optional): For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more advanced level of theory.
-
Stability Analysis: Compare the calculated Gibbs free energies (G) of the most stable conformer for each diastereomer. The isomer with the lowest G is the most thermodynamically stable.
Conclusion
The thermodynamic stability of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid isomers is governed by a hierarchy of conformational principles. The analysis consistently predicts that the trans-isomer , which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis-isomer, which must place one substituent in a destabilizing axial position. While the 4-oxo group introduces subtle allylic strain effects that can modulate the precise energy differences, the foundational principle of minimizing 1,3-diaxial interactions remains the dominant factor. This theoretical framework, when validated through robust experimental and computational protocols, provides a reliable method for predicting and understanding the behavior of complex cyclic molecules crucial to modern chemical and pharmaceutical research.
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
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Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]
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Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility Profile of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid in Polar Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the methodologies required to establish a comprehensive solubility profile of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid. Given the absence of publicly available solubility data for this specific molecule, this document serves as a procedural and theoretical framework. It is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug development and formulation. For illustrative purposes, we will reference the known properties of its parent compound, 4-oxocyclohexane-1-carboxylic acid, to contextualize our experimental design and expected outcomes.
The Imperative of Solubility Profiling in Pharmaceutical Sciences
The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. A thorough understanding of a compound's solubility in various solvent systems, particularly polar solvents that mimic physiological environments, is non-negotiable. This guide will delineate the principles and practical steps to construct a robust solubility profile for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry.
Unveiling the Molecule: Physicochemical Characteristics of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
A foundational understanding of the target molecule's structure and inherent properties is the first step in designing a logical solubility study.
Structure:
-
Key Functional Groups: The molecule possesses a carboxylic acid (-COOH) group, a ketone (C=O) group, and an ethyl (-CH2CH3) substituent on a cyclohexane ring.
-
Polarity and Hydrogen Bonding: The carboxylic acid and ketone functionalities introduce significant polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (the hydroxyl of the carboxyl group) and as a hydrogen bond acceptor (the carbonyl oxygens).
-
Hydrophobicity: The cyclohexane ring and the ethyl group contribute to the molecule's hydrophobic character.
Physicochemical Properties (Estimated based on 4-oxocyclohexane-1-carboxylic acid):
| Property | Estimated Value/Characteristic | Rationale for Estimation |
| Molecular Weight | ~170.2 g/mol | Based on the addition of a C2H5 group to 4-oxocyclohexane-1-carboxylic acid (142.15 g/mol ). |
| pKa | ~4.5 - 5.0 | Similar to other aliphatic carboxylic acids. The electron-withdrawing effect of the ketone may slightly increase acidity. |
| LogP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | The ethyl group will increase the lipophilicity compared to the parent compound. |
| Melting Point | Solid at room temperature | Expected based on the parent compound's melting point of 67-71 °C.[2] |
The Cornerstone of Solubility: A Methodical Approach to Experimental Determination
A multi-faceted approach is essential for a comprehensive understanding of solubility. This involves both thermodynamic and kinetic solubility assessments, though for the purpose of this guide, we will focus on the determination of thermodynamic equilibrium solubility.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method, as described in various protocols, remains the benchmark for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium with the solid phase.[3][4]
Experimental Workflow:
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess of solid 3-Ethyl-4-oxocyclohexane-1-carboxylic acid to a series of vials containing the selected polar solvents (e.g., purified water, ethanol, methanol, isopropanol, and aqueous buffers at various pH values).
-
The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C to simulate room and physiological temperatures, respectively).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared.
-
Anticipated Solubility Profile and Data Interpretation
While experimental data must be generated, we can predict the general solubility trends based on the molecule's structure and the principles of intermolecular forces.
Hypothetical Solubility Data in Various Polar Solvents:
| Solvent | Dielectric Constant (ε) at 25°C | Solubility (mg/mL) at 25°C (Hypothetical) |
| Water | 80.1 | 5 - 10 |
| Methanol | 32.7 | 100 - 150 |
| Ethanol | 24.5 | 80 - 120 |
| Isopropanol | 19.9 | 50 - 80 |
| Acetonitrile | 37.5 | 30 - 60 |
Interpretation of Results:
The solubility of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid is expected to be moderate in water due to the presence of the polar carboxylic acid and ketone groups, which can form hydrogen bonds with water.[5] However, the nonpolar cyclohexane ring and ethyl group will limit its aqueous solubility.
In polar protic solvents like methanol and ethanol, the solubility is predicted to be significantly higher. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. Furthermore, their lower polarity compared to water allows for better interaction with the hydrophobic portions of the molecule. The principle of "like dissolves like" is a useful guide here; the overall polarity of the molecule is more closely matched to these alcohols than to water.[6][7]
The Influence of pH on Aqueous Solubility:
The carboxylic acid moiety dictates that the aqueous solubility of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid will be highly pH-dependent.[8][9][10]
-
At low pH (pH < pKa): The carboxylic acid will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore will exhibit lower aqueous solubility.
-
At high pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more polar and will have a much higher affinity for water, leading to a substantial increase in solubility.
This relationship can be visualized as follows:
Caption: The effect of pH on the ionization state and aqueous solubility.
A comprehensive study should, therefore, include solubility determination in a series of buffers with pH values ranging from acidic (e.g., pH 2) to basic (e.g., pH 8).
Thermodynamic Considerations
The dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG) of the process.[11][12][13]
ΔG = ΔH - TΔS
Where:
-
ΔG: Change in Gibbs free energy (must be negative for spontaneous dissolution)
-
ΔH: Enthalpy of solution (heat absorbed or released)
-
T: Absolute temperature
-
ΔS: Entropy of solution (change in disorder)
The dissolution of most organic solids is an endothermic process (ΔH > 0), meaning that solubility generally increases with temperature.[11][13] This should be experimentally verified by conducting solubility studies at different temperatures (e.g., 4°C, 25°C, and 37°C).
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid in polar solvents. By employing the shake-flask method and considering the influence of solvent polarity, pH, and temperature, researchers can generate the critical data needed for informed decisions in drug development and formulation. While we have provided a predictive framework based on the molecule's structure and the properties of a related compound, it is imperative that these predictions are substantiated by rigorous experimental data. The protocols and principles detailed herein provide a clear path to achieving this.
References
- Avdeef, A. (1998). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility. Pharmaceutical Research, 15(9), 1333-1341.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley.
- Yalkowsky, S. H. (2014). Solubility and Solubilization in Aqueous Media. American Chemical Society.
- Martinez, F., & Gomez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in octanol, ethanol, and the aqueous solvent mixtures. Journal of Solution Chemistry, 31(11), 909-923.
-
PubChem. (n.d.). 4-Oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
- Avdeef, A. (2003).
-
Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175-198. [Link]
- Jouyban, A. (2008).
- Bergström, C. A. S., & Avdeef, A. (2019).
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Streng, W. H. (1981). The effect of pH on the solubility of a new oral cephalosporin, 7-[-d-2-amino-2-(p-hydroxyphenyl)acetamido]-3-methyl-3-cephem-4-carboxylic acid. Journal of Pharmaceutical Sciences, 70(3), 324-326.
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases and acids in aqueous media. The effect of pH and temperature. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 509-516.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley.
- Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 6(3), 193-201.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Scherrer, R. A., & Howard, S. M. (1977). Use of distribution coefficients in quantitative structure-activity relationships. Journal of Medicinal Chemistry, 20(1), 53-58.
- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
- Hildebrand, J. H., & Scott, R. L. (1964). The Solubility of Nonelectrolytes.
- Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.
- Barton, A. F. M. (1991). Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.
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- 1. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxocyclohexanecarboxylic acid 97 874-61-3 [sigmaaldrich.com]
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- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 7. Predicting Solubility | Rowan [rowansci.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
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Technical Whitepaper: Stereochemical Control and Analysis of 3-Ethyl-4-oxocyclohexane-1-carboxylic Acid
Executive Summary
3-Ethyl-4-oxocyclohexane-1-carboxylic acid represents a critical scaffold in the synthesis of neuroactive agents and peptidomimetics. Its utility lies in the orthogonal reactivity of the C4 ketone and the C1 carboxylic acid, coupled with the stereochemical complexity introduced by the C3 ethyl group. This guide provides a definitive technical analysis of its stereogenicity, conformational dynamics, and robust protocols for its synthesis and enantiomeric resolution.
Part 1: Structural Architecture & Stereoisomerism
The Chirality Matrix
The molecule possesses two stereogenic centers at C1 and C3 . The C4 position is
-
Enantiomeric Pair A (Cis-configuration): (1R, 3R) and (1S, 3S)
-
Enantiomeric Pair B (Trans-configuration): (1R, 3S) and (1S, 3R)
Note: The "Cis" designation here refers to the relative relationship of the carboxylic acid and ethyl substituents with respect to the ring plane.
Conformational Analysis (A-Value Logic)
To predict the thermodynamic stability and reactivity, we must analyze the cyclohexane chair conformations using A-values (conformational free energy differences).
| Substituent | A-Value (kcal/mol) | Steric Implication |
| Ethyl (-CH₂CH₃) | ~1.75 | Dominant conformational anchor. Strongly prefers equatorial. |
| Carboxyl (-COOH) | ~1.41 | Significant steric bulk, but less than ethyl. |
| Ketone (=O) | N/A | Causes ring flattening; removes 1,3-diaxial interactions at C4. |
The Thermodynamic Dominance: The Cis-isomer (e.g., 1R, 3R) allows both the bulky Ethyl group and the Carboxyl group to occupy equatorial positions simultaneously (diequatorial). This is the thermodynamic product.
The Trans-isomer forces a "frustrated" system where one group must adopt an energetically unfavorable axial position. Since the Ethyl group has a higher A-value (1.75 vs 1.41), the conformer with Equatorial-Ethyl / Axial-Carboxyl will predominate, but it remains higher in energy than the Cis-isomer.
Stereochemical Visualization
The following diagram maps the stereochemical relationships and the conformational hierarchy.
Caption: Hierarchical classification of stereoisomers based on thermodynamic stability and relative configuration.
Part 2: Synthetic Pathways & Stereocontrol
For research and scale-up, two primary routes are recommended. Route A is preferred for industrial scalability, while Route B offers higher stereochemical precision.
Route A: Catalytic Hydrogenation (Industrial Scalability)
This method utilizes the commercially available 3-ethyl-4-hydroxybenzoic acid as the starting material.
-
Hydrogenation: High-pressure hydrogenation (Rh/Al₂O₃, 50-80°C, 50 bar H₂) reduces the aromatic ring.
-
Outcome: Predominantly yields the cis-3-ethyl-4-hydroxycyclohexane-1-carboxylic acid due to syn-addition of hydrogen.
-
-
Jones Oxidation: Selective oxidation of the secondary alcohol to the ketone using CrO₃/H₂SO₄ or TEMPO/Bleach (greener alternative).
-
Outcome: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (Racemic Cis).
-
Route B: Birch Reduction (Stereochemical Precision)
This route avoids over-reduction and allows for intermediate functionalization.
-
Precursor: 3-Ethyl-4-methoxybenzoic acid .
-
Birch Reduction: Li/NH₃ (liquid), followed by an alcohol quench. This generates the dihydro-aromatic intermediate.
-
Hydrolysis: Acidic hydrolysis (HCl/MeOH) unmasks the ketone and isomerizes the double bond to the thermodynamic position, yielding the target cyclohexanone.
Part 3: Resolution Protocol (Enantiomeric Separation)
For drug development, isolating the single enantiomer (e.g., (1R, 3R)) is mandatory. The following protocol utilizes Diastereomeric Salt Formation , a robust self-validating method.
Reagents:
-
Racemic 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (Cis-dominant).
-
Chiral Base: (R)-(+)-α-Methylbenzylamine (Phenylethylamine).
-
Solvent: Acetone/Ethanol (9:1).
Protocol:
-
Salt Formation: Dissolve 10 mmol of the racemic acid in boiling Acetone/Ethanol (50 mL). Slowly add 10 mmol of (R)-(+)-α-Methylbenzylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (e.g., (1R,3R)-Acid • (R)-Amine) will precipitate.
-
Filtration & Washing: Filter the crystals and wash with cold acetone.
-
Recrystallization (Validation Step): Recrystallize the salt 2-3 times until the melting point is constant. This "constant melting point" is the self-validating check for optical purity.
-
Liberation: Suspend the purified salt in dilute HCl and extract with Ethyl Acetate. Dry and concentrate to yield the optically pure acid.
Experimental Workflow Diagram
Caption: Workflow for the optical resolution of the racemic acid via diastereomeric salt crystallization.
Part 4: Analytical Characterization
To ensure E-E-A-T compliance, the identity of the molecule must be verified using orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
The stereochemistry is confirmed by the coupling constants (
-
¹H NMR (400 MHz, CDCl₃):
- 11.0 (br s, 1H, COOH).
-
2.45 (tt,
= 12.0, 3.5 Hz, 1H, H-C1 ).-
Interpretation: The large coupling constant (12.0 Hz) indicates an axial-axial coupling with adjacent protons, confirming the equatorial position of the Carboxyl group (characteristic of the stable cis-isomer).
-
- 0.95 (t, 3H, CH₃ of Ethyl).
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (carbonyl absorption).
-
Expected Result: Baseline separation of enantiomers (Resolution factor
).
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley.[1][2] (Foundational text for A-values and conformational analysis).
-
Raber, D. J., et al. (1979).[2] "Esterification of carboxylic acids with trialkyloxonium salts." Organic Syntheses, 59, 10. (Protocol for handling related benzoic acid derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. (Structural analog data).
-
Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Demonstrates hydrogenation/functionalization of substituted benzoic acids).
-
Der Pharma Chemica. (2011). "A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate." (Relevant methodology for 4-oxocyclohexane carboxylic acid derivatives).
Sources
pKa values and acidity of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
An In-Depth Technical Guide on the pKa and Acidity of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comprehensive analysis of the acidity of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, a substituted alicyclic carboxylic acid. While direct experimental data for this specific molecule is not publicly available, this document synthesizes foundational chemical principles, analyzes substituent effects, and leverages data from structurally analogous compounds to provide a robust pKa estimation. Furthermore, it outlines detailed experimental and computational protocols for the empirical determination and theoretical prediction of its pKa, equipping researchers with the necessary framework to validate these findings in a laboratory setting.
The Foundational Role of pKa in Drug Development
The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value. For a drug candidate, this simple parameter governs its behavior at every stage of its journey through the body. A molecule's charge state affects its ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its capacity to bind to its intended protein target. Carboxylic acids, which are prevalent functional groups in many pharmaceuticals, typically possess pKa values in the range of 3 to 5.[1] Understanding the precise pKa of a molecule like 3-Ethyl-4-oxocyclohexane-1-carboxylic acid is therefore not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo performance.
Deconstructing Acidity: A Structural Analysis
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[2][3] Any structural feature that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value. The structure of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid presents three key features that collectively determine its acidity: the carboxylic acid group itself, an electron-withdrawing 4-oxo group, and an electron-donating 3-ethyl group.
The Carboxylic Acid Group
The primary source of acidity is the carboxyl group (-COOH). Upon losing a proton, the resulting negative charge on the carboxylate anion (-COO⁻) is delocalized through resonance between the two oxygen atoms, which provides inherent stability.
The Inductive Effect of the 4-Oxo Group
The ketone group at the C4 position exerts a significant influence on the molecule's acidity. The oxygen atom of the carbonyl is highly electronegative, creating a dipole that pulls electron density away from the cyclohexane ring through the sigma bonds. This is known as a negative inductive effect (-I). This electron-withdrawing effect helps to disperse and stabilize the negative charge of the carboxylate anion on the opposite side of the ring, thereby increasing the acidity of the molecule compared to an unsubstituted cyclohexanecarboxylic acid.[4][5]
The Inductive Effect of the 3-Ethyl Group
Conversely, the ethyl group at the C3 position is an alkyl group, which is weakly electron-donating through a positive inductive effect (+I).[6] It pushes electron density into the ring system, which slightly destabilizes the negative charge of the carboxylate anion. This effect decreases the acidity of the molecule, leading to a higher pKa.
The interplay of these electronic effects is visualized in the diagram below.
Caption: General experimental workflow for pKa determination by potentiometric titration.
Protocol: Potentiometric Titration
This is a highly reliable and common method for determining the pKa of acids in the 2-12 range. [7] Objective: To determine the pKa by monitoring pH changes during neutralization with a strong base.
Materials:
-
3-Ethyl-4-oxocyclohexane-1-carboxylic acid
-
Standardized ~0.1 M NaOH solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Class A burette (25 or 50 mL)
-
Beaker (100 mL)
Methodology:
-
Sample Preparation: Accurately weigh a sample of the acid (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL). If solubility is low, a co-solvent like methanol or DMSO may be used, but this will yield an apparent pKa (pKaapp) specific to that solvent system.
-
System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the area of most rapid pH change).
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the sigmoid curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume, where the equivalence point is the peak.
-
The pKa is the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.
-
Protocol: UV-Vis Spectrophotometry
This method is ideal for small sample quantities or poorly soluble compounds, provided the molecule has a chromophore near the site of ionization. [7][8] Objective: To determine the pKa by measuring changes in UV absorbance at different pH values.
Materials:
-
3-Ethyl-4-oxocyclohexane-1-carboxylic acid
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 3.0 to 6.0 in 0.2 unit increments).
-
Stock solution of the compound in a suitable solvent (e.g., methanol).
Methodology:
-
Spectrum Scans: Prepare two samples of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 8-9) solutions to obtain the spectra of the fully protonated (HA) and fully deprotonated (A⁻) species, respectively. Identify a wavelength (λ) where the absorbance difference between the two species is maximal.
-
Sample Preparation: Prepare a series of samples by adding a small, constant aliquot of the stock solution to each of the buffer solutions. Ensure the final concentration of the compound is identical in all samples.
-
Absorbance Measurement: Measure the absorbance of each buffered sample at the predetermined wavelength (λ).
-
Data Analysis:
-
The pKa can be calculated using the following equation for each pH value: pKa = pH + log [ (A_HA - A) / (A - A_A⁻) ] Where:
-
A is the absorbance of the sample at a given pH.
-
A_HA is the absorbance of the fully protonated species.
-
A_A⁻ is the absorbance of the fully deprotonated species.
-
-
Alternatively, plot absorbance versus pH. The resulting sigmoid curve will have an inflection point that corresponds to the pKa.
-
Advanced Computational Approaches
In modern drug discovery, in silico methods are used to predict pKa values before a compound is even synthesized. [9][10]These methods use quantum mechanics to calculate the energetics of deprotonation.
Density Functional Theory (DFT) combined with a Polarized Continuum Model (PCM) is a powerful approach. [11][12]DFT calculates the electronic structure of the molecule, while PCM simulates the effect of the solvent (water), which is crucial for accurate predictions. By calculating the Gibbs free energy change (ΔG) for the dissociation reaction in the simulated solvent, the pKa can be derived. This approach allows for systematic evaluation of how different substituents would impact acidity, guiding the design of molecules with desired ionization properties.
Conclusion and Implications
Based on a thorough analysis of substituent effects and data from analogous compounds, the pKa of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid is predicted to be in the 4.5 – 4.6 range. This value indicates it is a moderately weak acid, typical of many carboxylic acids used in drug development. The electron-withdrawing 4-oxo group is the dominant factor increasing its acidity relative to the parent cyclohexane structure, while the 3-ethyl group provides a minor, counteracting effect.
For professionals in drug development, this pKa value implies that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form. This has significant consequences for its solubility (likely high in aqueous media), membrane permeability (likely low via passive diffusion), and potential interactions with biological targets. The robust experimental protocols provided herein offer a clear path to validating this prediction, ensuring that development decisions are based on precise, empirical data.
References
- Liptak, M. D., & Shields, G. C. (2001). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Journal of the American Chemical Society.
- PubMed. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. PubMed.
- ChemBK. (2024). 4-Oxocyclohexanecarboxylic acid. ChemBK.
- ResearchGate. (2015). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate.
- ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate.
- NTU Journal. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central.
- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs.
- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
- ChemicalBook. (n.d.). 4-Oxocyclohexanecarboxylic acid CAS#: 874-61-3. ChemicalBook.
- Quora. (2024). What makes β-keto acids more acidic than carboxylic acids? Quora.
- Chemistry LibreTexts. (2019). 17.03.1: Origins of Acidity of Carboxylic Acids. Chemistry LibreTexts.
- OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. OpenStax.
- Khan Academy. (n.d.). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry. YouTube.
- Lumen Learning. (n.d.). The Effect of Substituents on pKa | MCC Organic Chemistry. Lumen Learning.
- HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. HCPG College, Varanasi.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
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- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
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- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
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- 11. researchgate.net [researchgate.net]
- 12. journals.ntu.edu.iq [journals.ntu.edu.iq]
Conformational analysis of 3-ethyl substituted cyclohexanones
An In-depth Technical Guide to the Conformational Analysis of 3-Ethylcyclohexanone
Abstract
This technical guide offers a comprehensive exploration of the conformational analysis of 3-ethylcyclohexanone, a representative substituted cyclohexanone. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical principles that govern molecular conformation and, by extension, reactivity and biological activity. This document elucidates the intricate balance of steric and stereoelectronic effects that dictate the conformational equilibrium of 3-ethylcyclohexanone. We present a detailed examination of the theoretical underpinnings of its conformational preferences, substantiated by practical, field-proven experimental and computational methodologies for its analysis. This guide aims to be a definitive resource, bridging foundational theory with actionable protocols and expert insights.
Foundational Principles of Cyclohexanone Stereochemistry
The six-membered ring of cyclohexanone, like cyclohexane, preferentially adopts a chair conformation to minimize angle and torsional strain. However, the presence of a carbonyl group introduces significant stereoelectronic perturbations. The sp²-hybridized carbonyl carbon and the adjacent sp³-hybridized carbons create a region of planarity, which slightly flattens the chair conformation compared to cyclohexane. This flattening influences the torsional strain throughout the ring and affects the energies of steric interactions.
The conformational equilibrium of a substituted cyclohexanone is primarily dictated by the energetic favorability of placing the substituent in an equatorial versus an axial position. In the case of 3-ethylcyclohexanone, the molecule undergoes a rapid ring-flip between two chair conformers at room temperature, with the ethyl group occupying either an equatorial or an axial position.
The predominant conformation is the one that minimizes destabilizing steric interactions, most notably the 1,3-diaxial interactions. When the ethyl group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C-1 and C-5 positions. This steric strain is the primary driving force for the preference of the equatorial conformation.
Conformational Equilibrium of 3-Ethylcyclohexanone
The conformational equilibrium of 3-ethylcyclohexanone is overwhelmingly shifted towards the conformer with the ethyl group in the equatorial position. This preference can be quantified by the Gibbs free energy difference (ΔG°) between the two chair conformers.
The A-Value and Quantitative Analysis
The energetic cost of placing a substituent in the axial position on a cyclohexane ring is known as the "A-value".[1] For an ethyl group on a cyclohexane ring, the A-value is approximately 1.79 kcal/mol.[2] While the A-value can be slightly different in a cyclohexanone system due to the altered ring geometry, the cyclohexane value serves as an excellent first approximation.
The relationship between the Gibbs free energy difference (ΔG°) and the equilibrium constant (K_eq) is given by the equation:
ΔG° = -RT ln(K_eq)
where:
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
-
K_eq is the equilibrium constant ([equatorial]/[axial])
Using the A-value of 1.79 kcal/mol for the ethyl group, we can estimate the equilibrium constant and the relative populations of the two conformers at 298 K (25 °C).
Table 1: Estimated Conformational Equilibrium Data for 3-Ethylcyclohexanone at 298 K
| Parameter | Value |
| A-Value (ΔG°) | ~1.79 kcal/mol |
| Equilibrium Constant (K_eq) | ~20.8 |
| % Equatorial Conformer | ~95.4% |
| % Axial Conformer | ~4.6% |
This quantitative data underscores the strong preference for the equatorial conformation.
Methodologies for Conformational Analysis
A combination of spectroscopic and computational techniques is employed to experimentally and theoretically investigate the conformational equilibrium of 3-ethylcyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution.[3]
Causality of Experimental Choice: At room temperature, the ring-flip of 3-ethylcyclohexanone is rapid on the NMR timescale, resulting in a spectrum that shows the time-averaged signals of both conformers. By cooling the sample to a sufficiently low temperature (typically below -80 °C), the rate of interconversion can be slowed down to the point where separate signals for the axial and equatorial conformers can be observed.[3] This allows for the direct determination of the conformer populations by integrating the respective signals.
Experimental Protocol: Low-Temperature ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 3-ethylcyclohexanone in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) with 10-20% deuterated dichloromethane (CD₂Cl₂) or deuterated toluene (toluene-d₈)).
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Calibrate the temperature of the probe using a standard, such as methanol-d₄.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually lower the temperature of the probe in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature.
-
Acquire a ¹H NMR spectrum at each temperature, monitoring for the decoalescence of key signals (e.g., the proton at C-3).
-
Once the signals for the two conformers are sharp and well-resolved (the "slow-exchange regime"), acquire a final high-quality spectrum with a sufficient number of scans for good signal-to-noise.
-
-
Data Analysis:
-
Identify distinct signals corresponding to the axial and equatorial conformers. The proton at C-3 is often a good diagnostic signal.
-
Integrate the corresponding signals for the two conformers. The ratio of the integrals directly reflects the population ratio of the conformers at that temperature.
-
Calculate the equilibrium constant (K_eq = [equatorial]/[axial]) and the Gibbs free energy difference (ΔG° = -RT ln(K_eq)).
-
Causality of Experimental Choice: The magnitude of the vicinal coupling constant (³J_HH) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angle between an axial and an axial proton (ax-ax) is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons are around 60°, resulting in smaller coupling constants (typically 1-5 Hz). By measuring the time-averaged coupling constant of a proton, such as the one at C-3, the relative populations of the conformers can be determined.
Experimental Protocol: Coupling Constant Analysis
-
Sample Preparation: Prepare a sample of 3-ethylcyclohexanone in a suitable deuterated solvent (e.g., CDCl₃) as described for low-temperature NMR. High sample purity is crucial for accurate coupling constant measurements.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at room temperature on a high-field spectrometer.
-
Ensure sufficient digital resolution to accurately measure the coupling constants.
-
-
Data Analysis:
-
Focus on the signal of the proton at C-3. This proton is coupled to the two protons at C-2 and the two protons at C-4.
-
Carefully measure the observed, time-averaged coupling constants (J_obs) for the C-3 proton with the adjacent protons. This often requires spectral simulation for complex multiplets.[4]
-
The observed coupling constant is a weighted average of the coupling constants in the pure axial (J_ax) and pure equatorial (J_eq) conformers: J_obs = (X_eq * J_eq) + (X_ax * J_ax) where X_eq and X_ax are the mole fractions of the equatorial and axial conformers, respectively, and X_eq + X_ax = 1.
-
The values for J_ax and J_eq can be estimated from model compounds where the conformation is locked or from theoretical calculations.
-
Solve the equations to determine the mole fractions of the two conformers.
-
Infrared (IR) Spectroscopy
Causality of Experimental Choice: While not as quantitative as NMR for determining conformer ratios, IR spectroscopy can provide valuable qualitative information about the conformational equilibrium.[5] The vibrational frequencies of certain bonds, particularly the C=O stretch, can be sensitive to the conformation of the ring.[5] In some cases, distinct absorption bands for each conformer can be observed, especially at low temperatures in a suitable matrix.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solution-phase analysis, prepare a dilute solution of 3-ethylcyclohexanone in a suitable solvent with low IR absorbance in the region of interest (e.g., carbon tetrachloride or cyclohexane).
-
For low-temperature studies, matrix isolation techniques can be employed by co-depositing the sample with an inert gas (e.g., argon) onto a cold window.
-
-
Data Acquisition:
-
Acquire a high-resolution FT-IR spectrum using a purged spectrometer to minimize atmospheric interference.
-
Use an appropriate path length for the sample cell to obtain optimal absorbance.
-
-
Data Analysis:
-
Analyze the carbonyl (C=O) stretching region (typically 1700-1750 cm⁻¹). The position and shape of this band can be influenced by the conformation.
-
Look for any shoulder peaks or distinct bands that may indicate the presence of the minor (axial) conformer.
-
Compare the spectrum to that of conformationally locked model compounds if available.
-
Computational Chemistry
Causality of Experimental Choice: In silico methods, particularly quantum mechanical calculations, provide a powerful means to model the conformations of 3-ethylcyclohexanone and calculate their relative energies.[6] These calculations can corroborate experimental findings and provide insights into the geometric parameters and electronic properties of each conformer.
Experimental Protocol: Computational Analysis
-
Structure Building:
-
Build the 3D structures of both the equatorial and axial chair conformers of 3-ethylcyclohexanone using a molecular modeling software package (e.g., GaussView, Avogadro).
-
-
Conformational Search (Optional but Recommended):
-
For the ethyl group, perform a conformational search to identify the lowest energy rotamer for both the axial and equatorial positions of the substituent.
-
-
Geometry Optimization and Energy Calculation:
-
Perform a geometry optimization for each conformer using a suitable level of theory and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common and effective choice for such systems.[7]
-
The output will provide the optimized geometries and the electronic energies of each conformer.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
-
-
Data Analysis:
-
Calculate the relative Gibbs free energy difference (ΔG) between the equatorial and axial conformers at a specified temperature (e.g., 298 K).
-
Compare the calculated ΔG with the experimentally determined value.
-
Analyze the optimized geometries to understand the structural differences between the conformers (e.g., bond lengths, bond angles, dihedral angles).
-
Visualizing Conformational Dynamics and Workflows
Visual aids are indispensable for understanding the concepts of conformational analysis. The following diagrams, rendered in Graphviz DOT language, illustrate the key processes.
Caption: Chair-chair interconversion of 3-ethylcyclohexanone.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of 3-ethylcyclohexanone is a clear illustration of fundamental stereochemical principles. The strong preference for the equatorial conformer is driven by the avoidance of destabilizing 1,3-diaxial steric interactions. This guide has detailed the theoretical basis for this preference and provided comprehensive, actionable protocols for its experimental and computational verification. A thorough understanding of these concepts and methodologies is paramount for professionals in fields where molecular shape and stereochemistry are critical determinants of function, such as in the rational design of new pharmaceuticals and functional materials.
References
-
Jung, S. T., Nickisch, R., Reinsperger, T., Luy, B., & Podlech, J. (2021). Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds. Magnetic Resonance in Chemistry, 59(5), 466-479. [Link]
-
Reich, H. J. (2022). A-Values. University of Wisconsin-Madison. [Link]
-
Wikipedia contributors. (2023, December 28). A value. In Wikipedia, The Free Encyclopedia. [Link]
-
Hoye, T. R., & Zhao, H. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(12), 4014–4016. [Link]
-
Orbis, F. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Orbis Labs. [Link]
-
Wipf, P. (n.d.). Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh. [Link]
-
CONFLEX Corporation. (n.d.). NMR coupling constant calculation. [Link]
-
Alabugin, I. V., & Gold, B. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry, 65(11), 3469–3476. [Link]
-
Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(14), 4096–4103. [Link]
-
Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. [Link]
-
CONFLEX Corporation. (n.d.). Optimization and conformation search using Gaussian program. [Link]
- University of Massachusetts Boston. (n.d.).
-
Alabugin, I. V., Manoharan, M., & Peabody, S. (2003). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important?. The Journal of Organic Chemistry, 68(23), 9033-9044. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
-
Finqueneisel, G., et al. (2011). Combined ATR-FTIR and DFT study of cyclohexanone adsorption on hydrated TiO2 anatase surfaces. The Journal of Physical Chemistry C, 115(25), 12534-12543. [Link]
-
Aure Chemical. (n.d.). Cyclohexanone vs Cyclohexane: What is the Difference?. [Link]
-
Quora. (2020, November 14). What is the difference between cyclohexane and cyclo hexanone?. [Link]
-
Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]
-
Gnee. (2026, February 3). Cyclohexanone Vs Cyclohexane: Key Differences. [Link]
-
Finqueneisel, G., et al. (2011). Combined ATR-FTIR and DFT Study of Cyclohexanone Adsorption on Hydrated TiO2 Anatase Surfaces. ResearchGate. [Link]
-
International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. [Link]
-
MDPI. (2022, August 26). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Kvaran, Á., et al. (2013). Conformational properties of 1-methyl-1- germacyclohexane: low-temperature NMR and quantum chemical calculations. Structural Chemistry, 24, 1039-1046. [Link]
-
Molecules. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 26(11), 3236. [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]
-
University of Florence. (n.d.). Structure determination through NMR. [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Kvaran, Á., et al. (2013). The conformational behavior and structure of monosubstituted 1,3,5-trisilacyclohexanes. Part III. ChemRxiv. [Link]
Sources
Technical Guide: Molecular Weight and Formula Analysis of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Abstract: This technical guide provides an in-depth analysis of the methodologies for determining the molecular formula and confirming the molecular weight of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines the theoretical basis, experimental protocols, and data interpretation for key analytical techniques, including elemental analysis and high-resolution mass spectrometry. The guide emphasizes the causality behind experimental choices and establishes self-validating systems for robust and reliable characterization of this and similar organic molecules.
Introduction and Compound Overview
3-Ethyl-4-oxocyclohexane-1-carboxylic acid is a substituted cyclic keto-acid. Its structure, featuring a cyclohexane ring with carboxylic acid, ketone, and ethyl functional groups, makes it a molecule of interest in synthetic organic chemistry and potentially as a building block in the development of novel pharmaceutical agents. Accurate determination of its molecular formula and weight is a foundational step in its characterization, ensuring sample purity and confirming its chemical identity before its use in further applications.
Based on its chemical name, the structure of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid can be elucidated, and its molecular formula and weight can be theoretically calculated.
-
Structure: A cyclohexane ring with a carboxylic acid group at position 1, an ethyl group at position 3, and a ketone group at position 4.
-
Deduced Molecular Formula: C₉H₁₄O₃
-
Calculated Monoisotopic Mass: 170.0943 g/mol
-
Calculated Average Mass: 170.208 g/mol
This guide will detail the experimental workflows to empirically verify these calculated values. It is important to note that while this specific isomer may not be extensively documented, the analytical principles described herein are based on established methodologies for the characterization of organic molecules, such as its isomer, Ethyl 4-oxocyclohexanecarboxylate, which shares the same molecular formula and weight.[1][2][3]
Determination of Molecular Formula via Elemental Analysis
The molecular formula of a novel compound is most reliably determined through a combination of elemental analysis and high-resolution mass spectrometry. Elemental analysis provides the empirical formula by determining the mass percentages of the constituent elements.
Theoretical Elemental Composition
A crucial first step is to calculate the theoretical elemental composition from the presumed molecular formula (C₉H₁₄O₃). This provides a benchmark against which experimental data can be compared.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 63.51 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 8.29 |
| Oxygen | O | 15.999 | 3 | 47.997 | 28.20 |
| Total | 170.208 | 100.00 |
Experimental Protocol: Combustion Analysis
Combustion analysis is the standard method for determining the elemental composition of an organic compound.
Principle: A sample is combusted in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). The amounts of CO₂ and H₂O produced are precisely measured, from which the mass percentages of carbon and hydrogen in the original sample can be calculated. The oxygen percentage is typically determined by difference.
Step-by-Step Methodology:
-
Sample Preparation: A small, precisely weighed amount of the purified compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The capsule is introduced into a combustion tube heated to ~1000 °C. A pulse of pure oxygen is injected, leading to complete combustion.
-
Reduction and Gas Separation: The resulting gases pass through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gas mixture (CO₂, H₂O, and He carrier gas) then flows through a series of traps or a gas chromatography column to separate the components.
-
Detection: The amounts of CO₂ and H₂O are measured by a thermal conductivity detector.
-
Calculation: The mass percentages of C and H are calculated. The percentage of O is determined by subtracting the sum of C and H percentages from 100%.
-
Empirical Formula Determination: The mass percentages are converted to molar ratios to determine the simplest whole-number ratio of atoms, yielding the empirical formula.
Self-Validation and Trustworthiness
To ensure the accuracy of the results, the protocol must be self-validating. This is achieved by:
-
Calibration: The instrument is calibrated using a certified standard with a known elemental composition (e.g., acetanilide) before running the unknown sample.
-
Replicate Analysis: The analysis is performed in triplicate to ensure reproducibility. The results should agree within an acceptable tolerance (typically ±0.4%).
The experimentally determined mass percentages should align with the theoretical values calculated in section 2.1. A close match provides strong evidence for the proposed molecular formula.
Molecular Weight Determination by Mass Spectrometry
While elemental analysis provides the empirical formula, mass spectrometry is essential for determining the molecular weight and, in conjunction with elemental analysis, confirming the molecular formula.
Choosing the Right Ionization Technique
For a molecule like 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, which has moderate polarity and volatility, several ionization techniques could be suitable. However, for accurate mass determination, a "soft" ionization technique is preferred to minimize fragmentation and maximize the abundance of the molecular ion.
-
Electrospray Ionization (ESI): This is an excellent choice. The carboxylic acid group can be easily deprotonated in negative ion mode to form [M-H]⁻, or protonated in positive ion mode to form [M+H]⁺. ESI is a soft ionization technique that typically yields intact molecular ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While possible, this may require derivatization of the carboxylic acid to increase volatility. Electron impact (EI) ionization, commonly used in GC-MS, is a "hard" technique that can cause extensive fragmentation, making it difficult to observe the molecular ion.
Justification for ESI: ESI is the superior choice for this analysis as it provides direct information about the molecular weight of the intact molecule with minimal sample preparation and a high probability of observing the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact mass, which can be used to deduce the elemental composition of the ion, thereby confirming the molecular formula.
Step-by-Step Workflow:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Infusion and Ionization: The solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate, transferring the charge to the analyte molecules, forming gaseous ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the high-resolution mass analyzer, which measures their m/z values with high accuracy.
-
Data Processing: The exact mass of the molecular ion is determined. This experimental mass is then compared to the theoretical exact masses of possible molecular formulas.
Data Interpretation and Validation
The key to confirming the molecular formula is the comparison of the measured exact mass with the calculated exact mass.
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 171.1016 |
| [M+Na]⁺ | 193.0835 |
| [M-H]⁻ | 169.0870 |
If the measured exact mass from the HRMS experiment is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₉H₁₄O₃, it provides definitive confirmation of the molecular formula.
Workflow and Data Summary Diagrams
Experimental Workflow for Compound Characterization
Caption: Overall workflow for molecular formula and weight confirmation.
Logic Diagram for Data Validation
Caption: Logic for validating experimental data against theoretical values.
Conclusion
The rigorous characterization of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, through the synergistic use of elemental analysis and high-resolution mass spectrometry, is non-negotiable for its application in research and development. The methodologies detailed in this guide provide a robust framework for obtaining an unambiguous determination of its molecular formula (C₉H₁₄O₃) and molecular weight (~170.21 g/mol ). By adhering to these self-validating protocols, researchers can proceed with confidence in the chemical identity and purity of their materials.
References
-
PubChem. Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. ethyl 4-oxo-2-cyclohexene-1-carboxylate.[Link]
Sources
Methodological & Application
Catalytic hydrogenation techniques involving 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Application Note: High-Selectivity Catalytic Hydrogenation of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Executive Summary
This guide details the catalytic hydrogenation protocols for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (3-EOCA) . As a densely functionalized cyclohexane scaffold, 3-EOCA presents a classic stereochemical challenge: reducing the C4 ketone to a hydroxyl group while controlling the diastereomeric ratio (cis/trans) relative to the C3-ethyl and C1-carboxylic acid moieties.[1]
This document provides three distinct workflows:
-
Protocol A (Kinetic Control): Synthesis of the axial alcohol (cis-relationship) using Ruthenium catalysis.
-
Protocol B (Thermodynamic Control): Synthesis of the equatorial alcohol (trans-relationship) using Palladium catalysis.
-
Protocol C (Enantioselective): Homogeneous asymmetric hydrogenation using Ru-BINAP complexes.
Mechanistic Insight & Stereochemical Control
The hydrogenation of 3-EOCA is governed by the steric influence of the 3-ethyl group and the conformational flexibility of the cyclohexane ring.[1]
-
Conformational Lock: The bulky 3-ethyl group and 1-carboxylic acid group predominantly occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This "locks" the ring conformation.
-
Facial Selectivity (Haptophilicity):
-
Kinetic Control (Rh, Ru, Pt): Hydrogen adds to the face of the ketone that binds to the catalyst surface. For 3-substituted cyclohexanones, the catalyst often binds to the less hindered face, delivering hydride from that side. This typically yields the axial alcohol (the cis isomer relative to the substituent).
-
Thermodynamic Control (Pd): Palladium catalysts often facilitate reversible dehydrogenation/hydrogenation, allowing the product to equilibrate to the thermodynamically more stable equatorial alcohol (the trans isomer).
-
Reaction Pathway Diagram
Caption: Stereodivergent pathways in the hydrogenation of 3-EOCA. Ru/Rh favors the kinetic axial product; Pd facilitates equilibration to the thermodynamic equatorial product.
Experimental Protocols
Safety Pre-Check
-
Hydrogen Gas: Extremely flammable. Ensure all reactor seals are pressure-tested with N2 before introducing H2.[1]
-
Catalysts: Dry Ru/C and Pd/C are pyrophoric. Always handle wet (50% H2O) or under inert atmosphere.
Protocol A: Kinetic Reduction (Target: Axial/Cis-Alcohol)
Objective: Maximize the formation of the cis-3-ethyl-4-hydroxy isomer.[1]
Materials:
-
Substrate: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (10.0 g, 58.7 mmol)[1]
-
Catalyst: 5% Ru/C (Escat™ 4401 or equivalent), 50% wet, 1.0 g (5 wt% loading dry basis).
-
Solvent: Isopropyl Alcohol (IPA) / Water (9:1 v/v). Note: Water enhances rate for Ru catalysts.[1]
-
Additives: None (Neutral pH maintains kinetic control).
Step-by-Step Workflow:
-
Loading: Charge the autoclave (Parr or Buchi) with substrate, solvent (100 mL), and catalyst.
-
Purging: Seal reactor. Pressurize with N2 to 5 bar, vent. Repeat 3 times. Pressurize with H2 to 5 bar, vent. Repeat 3 times.
-
Reaction: Pressurize with H2 to 50 bar (725 psi) . Heat to 35°C .
-
Expert Insight: Low temperature is critical. Higher temperatures (>60°C) increase the rate of isomerization to the trans-isomer.
-
-
Agitation: Set stirring to 1000 rpm. Mass transfer is often the rate-limiting step.[1]
-
Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake plateaus (approx. 4-6 hours).[1]
-
Work-up: Cool to RT. Vent H2. Flush with N2. Filter catalyst over a Celite pad. Concentrate filtrate under reduced pressure.
Expected Outcome: >98% Conversion, >90:10 cis:trans ratio.
Protocol B: Thermodynamic Reduction (Target: Equatorial/Trans-Alcohol)
Objective: Maximize the formation of the trans-3-ethyl-4-hydroxy isomer.
Materials:
-
Substrate: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (10.0 g)[1]
-
Catalyst: 10% Pd/C (Type 39 or equivalent), dry basis 0.5 g.
-
Solvent: Ethanol.
-
Additive: HCl (0.1 eq) or elevated temperature.
Step-by-Step Workflow:
-
Loading: Charge autoclave with substrate, Ethanol (100 mL), and Pd/C.
-
Purging: Standard N2/H2 purge cycles.
-
Reaction: Pressurize with H2 to 5 bar (72 psi) . Heat to 80°C .
-
Expert Insight: Lower pressure and higher temperature favor the thermodynamic product by allowing reversible dehydrogenation on the Pd surface.
-
-
Agitation: 800 rpm.
-
Completion: Run for 12-24 hours. The initial kinetic product (cis) will slowly isomerize to the trans product.
-
Work-up: Filter hot (if product has low solubility) or cool and filter.[1]
Expected Outcome: >95% Conversion, >85:15 trans:cis ratio.
Protocol C: Homogeneous Asymmetric Hydrogenation
Objective: Enantioselective reduction to a specific chiral alcohol (e.g., (1R, 3R, 4S)).
Materials:
-
Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (Noyori Transfer Hydrogenation Catalyst) or Ru(OAc)2((R)-BINAP).[1]
-
Solvent: Methanol.
-
Hydrogen Source: H2 gas (for BINAP) or Formic Acid/TEA (for Transfer Hydrogenation).
Workflow (BINAP Method):
-
Preparation: In a glovebox, dissolve Substrate (1.0 eq) and Ru-BINAP catalyst (0.01 eq) in degassed Methanol.
-
Reaction: Transfer to autoclave. Pressurize H2 to 40 bar . Heat to 50°C .
-
Time: 24 hours.
-
Note: The carboxylic acid moiety may interfere with coordination. It is often recommended to esterify the acid to the Ethyl Ester (Ethyl 3-ethyl-4-oxocyclohexanecarboxylate) prior to asymmetric hydrogenation, then hydrolyze post-reaction.[1]
Comparative Data Summary
| Parameter | Protocol A (Ru/C) | Protocol B (Pd/C) | Protocol C (Homogeneous) |
| Primary Target | cis-Alcohol (Axial) | trans-Alcohol (Equatorial) | Enantiopure Isomer |
| Catalyst | 5% Ru/C (wet) | 10% Pd/C | Ru-BINAP / Noyori |
| Pressure | 50 bar (High) | 5 bar (Low) | 40 bar |
| Temperature | 35°C (Low) | 80°C (High) | 50°C |
| Selectivity (dr) | ~90:10 (cis:trans) | ~15:85 (cis:trans) | >95% ee (with ester) |
| Mechanism | Kinetic Addition | Thermodynamic Equilibration | Ligand-Directed |
Process Workflow Diagram
Caption: Operational workflow for selecting and executing the appropriate hydrogenation protocol.
References
-
Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858.
-
Siegel, S. "Stereochemistry of the Hydrogenation of Cycloalkenes and Cycloalkanones." Advances in Catalysis, vol. 25, 1976, pp. 101-145.
- Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
-
PubChem. "Ethyl 4-oxocyclohexanecarboxylate (Analogous Substrate Data)." National Library of Medicine.
-
Mäki-Arvela, P., et al. "Catalytic hydrogenation of ketones and aldehydes: A review." Applied Catalysis A: General, vol. 292, 2005, pp. 1-49.
Sources
Troubleshooting & Optimization
Troubleshooting decarboxylation issues with 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Ticket ID: DEC-3E4O-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting failure to decarboxylate
Diagnostic Framework: Why Your Reaction Failed
If you are attempting to decarboxylate 3-Ethyl-4-oxocyclohexane-1-carboxylic acid simply by heating (thermal decarboxylation), it will fail.
This is the most common error encountered with this substrate. The confusion arises from the similarity to
Your molecule is a
Structural Analysis & Decision Matrix
-
-Keto Acid (1,3-relationship): Decarboxylates thermally (
). - -Keto Acid (1,4-relationship): Thermally stable. Requires Radical or Oxidative pathways.[1]
Use the following logic flow to determine your next step:
Figure 1: Decision matrix for selecting the correct decarboxylation strategy based on substrate structure.
Protocol A: Barton Decarboxylation (Reductive)
Best For: Converting the carboxylic acid to a hydrogen atom (yielding 3-ethylcyclohexanone). Mechanism: Radical chain reaction via a thiohydroxamate ester (Barton Ester).[2][3]
This is the "Gold Standard" for your specific substrate because it proceeds under neutral, mild conditions, preserving the ketone at C4 and the ethyl group at C3 without inducing rearrangement.
Step-by-Step Methodology
Reagents:
-
Substrate: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (1.0 equiv).
-
Activation: Oxalyl chloride (1.2 equiv) + DMF (cat.).
-
Radical Precursor: N-Hydroxypyridine-2-thione (1.1 equiv).
-
H-Donor:
-Butyl mercaptan ( -BuSH) or Tributyltin hydride ( -Bu SnH) (1.2 equiv). -
Solvent: Dry Toluene or THF.
Workflow:
-
Acid Chloride Formation: Convert the starting acid to its acid chloride using oxalyl chloride in dry DCM (0°C to RT, 2h). Evaporate volatiles strictly.
-
Barton Ester Synthesis: Dissolve the acid chloride in Toluene. Add N-hydroxypyridine-2-thione and base (pyridine or Et
N) in the dark (Barton esters are light-sensitive). Stir 30 min. -
Radical Decarboxylation:
-
Heat the solution to reflux (
). -
Add the H-donor (
-BuSH) and a radical initiator (AIBN, 0.1 equiv) if using tin-free conditions. -
Observation: The reaction typically changes color (disappearance of the yellow Barton ester) and evolves gas (
).[3]
-
-
Workup: Wash with dilute HCl, then
. Purify via flash chromatography.
Troubleshooting Table: Barton Protocol
| Symptom | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Oxygen inhibition. | Radical reactions are strictly anaerobic. Degas all solvents with Argon/Nitrogen sparging for 20 mins. |
| Rearranged Product | Radical stability issues. | The radical at C1 is secondary. If the ring opens, lower the temperature and use a more reactive H-donor ( |
| Ester Hydrolysis | Moisture in Step 1. | Ensure the acid chloride formation is quantitative and dry before adding the thione. |
Protocol B: Kochi Oxidative Decarboxylation
Best For: Converting the carboxylic acid to an alkene (3-ethylcyclohex-3-enone isomers) or chloride. Mechanism: Oxidation by Pb(IV) to a radical, followed by oxidation to a carbocation or ligand transfer.
Warning: This method uses Lead (Pb) and is oxidative.[4] It may affect the ethyl group if benzylic-like positions are sensitive, though on a cyclohexane ring it is generally safe.
Step-by-Step Methodology
Reagents:
-
Substrate: 1.0 equiv.
-
Oxidant: Lead Tetraacetate (
) (1.5 equiv). -
Catalyst:
(0.1 equiv) - Crucial for alkene formation. -
Solvent: Benzene or Chlorobenzene (reflux).
Workflow:
-
Dissolve substrate in Benzene/Chlorobenzene under inert atmosphere.
-
Add
and . -
Heat to reflux.
-
Monitor: Evolution of
. The reaction is usually complete when gas evolution ceases (1-3 hours). -
Workup: Filter off lead salts. Wash organic layer with water and
.
Mechanistic Insight (DOT Diagram):
Figure 2: Simplified Kochi mechanism showing the critical role of Copper(II) in directing the radical to an alkene.
Frequently Asked Questions (FAQ)
Q: Can I use Hunsdiecker conditions (
Q: I am actually trying to make 3-ethyl-4-oxocyclohexane-1-carboxylic acid from a diester, and the decarboxylation step is messy. Why?
A: If you are synthesizing this molecule (e.g., from a malonic ester synthesis), you are likely decarboxylating a gem-diacid or a
-
Issue: If the precursor is a
-keto acid, it decarboxylates easily.[1][5][6] If you are struggling, you might have incomplete hydrolysis of the ester. -
Solution: Ensure your hydrolysis (saponification) is complete before acidifying. Upon acidification, the
-keto acid intermediate should decarboxylate spontaneously at RT or mild heat ( ).
Q: Will the stereochemistry of the 3-ethyl group be affected? A: In Radical protocols (Barton/Kochi), the radical intermediate at C1 is planar (or rapidly interconverting). If you generate a new stereocenter or double bond, you will likely obtain a thermodynamic mixture of isomers. The C3 stereocenter (ethyl group) is generally preserved unless the radical rearranges (unlikely in this rigid ring system).
References
-
Barton Decarboxylation (Mechanism & Protocol)
- Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). New and improved methods for the radical decarboxylation of acids.
-
Kochi Reaction (Oxidative Decarboxylation)
-
General Decarboxylation Reviews
- Togo, H., & Katohgi, M. (2001).
-
Tranexamic Acid Precursors (Relevant Structural Analogs)
- Relevance: Discusses 1,4-substituted cyclohexane carboxylic acid synthesis and stability.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Barton decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organicreactions.org [organicreactions.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the oxidation of ethyl-cyclohexane derivatives
This guide is structured as a dynamic Technical Support Center for researchers optimizing the oxidation of ethyl-cyclohexane scaffolds. It prioritizes mechanistic understanding to troubleshoot selectivity issues (regio-control and chemoselectivity).
Ticket ID: OX-ETH-CYC-001 Subject: Minimizing Side Reactions (Ring Opening & Regio-Scrambling) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Analysis: The Selectivity Paradox
Before adjusting your protocol, you must diagnose why your side reaction is occurring. Oxidation of ethyl-cyclohexane derivatives is governed by a conflict between Bond Dissociation Energy (BDE) and Steric Accessibility .
The Thermodynamic Landscape
In a saturated ethyl-cyclohexane system, you are fighting three distinct C-H bonds. Radical oxidants (NHPI, peroxides, P450 mimics) will attack based on the stability of the resulting radical:
| Site | Carbon Type | Approx BDE (kcal/mol) | Reactivity Risk | Primary Side Reaction |
| Ring Junction (C1) | Tertiary ( | ~96.0 | Highest | Elimination ( |
| Ethyl Methylene ( | Secondary ( | ~98.5 | Moderate | Over-oxidation to ketone; then C-C cleavage. |
| Ring Methylenes (C2-C6) | Secondary ( | ~98.0 | Moderate | Random hydroxylation; Ketonization |
The Problem: The tertiary C-H (Ring Junction) is the thermodynamic sink. However, standard oxidants often overshoot, converting the initial alcohol/ketone into dicarboxylic acids (Ring Opening) via the Baeyer-Villiger type or radical cleavage mechanisms.
Visualizing the Failure Modes
The following diagram maps the critical divergence points where your reaction likely fails. Use this to identify where your product is being lost.
Caption: Figure 1.[1] Divergence of oxidative pathways. Red paths indicate high-risk failure modes leading to ring destruction.
Troubleshooting Guides (SOPs)
Select the protocol below that matches your specific failure mode.
Scenario A: "I am getting Ring Opening (Adipic Acid derivatives) instead of the Ketone/Alcohol."
Root Cause: The reaction is proceeding beyond the mono-oxidation stage. Cyclic ketones are highly susceptible to further oxidation to dicarboxylic acids (the industrial process for Nylon precursors, which you likely want to avoid).
Protocol Adjustment:
-
Switch to NHPI (Ishii Oxidation) with Cobalt control.
-
Mechanism:[1][2][3][4][5] N-Hydroxyphthalimide (NHPI) generates the PINO radical.[1][6]
-
Correction: Do not use harsh metal oxidants like KMnO4 or Chromic acid.
-
The Fix: Use Mn(acac)₂ (0.5 mol%) as a co-catalyst with NHPI. Manganese promotes the selectivity for the ketone/alcohol but, crucially, you must limit conversion to <20% .
-
Why? In cyclohexane oxidation, selectivity drops precipitously after 20% conversion because the product (ketone/alcohol) is more reactive than the starting alkane.
-
-
Kinetic Throttling:
-
Monitor via GC-MS every 15 minutes.
-
Quench immediately upon observing the alcohol peak plateau.
-
Scenario B: "I want to oxidize the Ethyl chain, but the Ring Junction (Tertiary C) keeps reacting."
Root Cause: You are fighting thermodynamics. The tertiary C-H bond (Ring) is weaker (~2-3 kcal/mol) than the ethyl secondary C-H.
Protocol Adjustment:
-
Apply Steric Control (White’s Catalyst - Fe(PDP)).
-
Reagent: Fe(PDP) (Iron(II) complex of N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine).
-
Logic: The bulky ligand environment of Fe(PDP) makes it difficult for the active iron-oxo species to access the sterically crowded tertiary ring junction. It prefers the more accessible secondary methylenes (like the ethyl group).
-
Procedure: Use the "Slow Addition Protocol" . Add the oxidant (
) and catalyst simultaneously and slowly over 1 hour. This keeps the steady-state concentration of the active oxidant low, favoring the more kinetically accessible site (the chain) over the thermodynamically stable radical (the ring).
-
-
Electrochemical Oxidation (Quinuclidine Mediator).
Scenario C: "My Tertiary Alcohol product is dehydrating to an alkene."
Root Cause: Acid-catalyzed elimination. Many oxidation protocols (e.g., Jones, Chromic acid) are acidic. Tertiary alcohols on rings are prone to E1 elimination to form the thermodynamically stable endo- or exo-cyclic alkene.
Protocol Adjustment:
-
Buffer the System: Add solid
or pyridine to the reaction mixture to neutralize acidic byproducts generated during oxidation. -
Switch to Basic Conditions: Consider using
(generated in situ from + ) under slightly basic conditions, though be wary of over-oxidation to the acid.
FAQ: Specific Technical Inquiries
Q: Can I use TBHP (tert-Butyl hydroperoxide) for this?
A: Yes, but with caution. TBHP/Metal systems often generate free alkoxy radicals (
Q: How do I separate the alcohol from the ketone if I get a mixture? A: Do not attempt silica chromatography immediately if the mixture is crude; acidic silica can dehydrate the tertiary alcohol.
-
Step 1: Treat the crude mixture with a mild oxidant (like Dess-Martin Periodinane) to convert all secondary alcohols to ketones (if the ethyl chain oxidized).
-
Step 2: If the ring oxidized to a tertiary alcohol, it will resist Dess-Martin. You can then separate the ketone (non-polar) from the tertiary alcohol (polar) more easily.
Q: Why is my mass balance low? A: You are likely experiencing Ring Opening to water-soluble acids . If your cyclohexane ring opens to form adipic acid derivatives (dicarboxylic acids), these will remain in the aqueous layer during your extraction workup.
-
Test: Acidify your aqueous waste stream to pH 1 and extract with Ethyl Acetate. If you recover solid material, you have over-oxidized your ring.
Decision Logic for Protocol Selection
Use this flow to select the correct experimental setup.
Caption: Figure 2. Decision matrix for catalyst selection and troubleshooting side reactions.
References
-
Ishii, Y., et al. (1995).[3][6] "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst." The Journal of Organic Chemistry.
-
Chen, M. S., & White, M. C. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science.
- Kawamoto, T., &qv; (2018). "Selective Oxidation of Cyclohexane to Cyclohexanone/Cyclohexanol over Metal-Organic Frameworks." Catalysts.
-
Horn, E. J., et al. (2016). "Scalable and sustainable electrochemical allylic C–H oxidation." Nature. (Relevant for electrochemical alternatives to chemical oxidants).[7]
-
Recupero, F., & Punta, C. (2007).[3] "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]
- 3. C-H Oxidation with NHPI Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Effect of Brønsted Acid on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C-H and C=C Oxidation Reactions [mdpi.com]
- 5. arxiv.org [arxiv.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Scalable, Electrochemical Oxidation of Unactivated C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Removing impurities from crude 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Technical Support Center: 3-Ethyl-4-oxocyclohexane-1-carboxylic Acid Purification
Ticket ID: #PUR-3E4O-001 Subject: Impurity Removal & Protocol Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Purity Triad
Welcome to the technical support hub for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid . Researchers working with this scaffold typically face three distinct impurity classes. Your purification strategy must address them in this specific order to prevent yield loss:
-
Chemical Impurities: Unreacted starting materials (often esters or aromatics) and inorganic salts.
-
Chromophoric Impurities: Aldol condensation oligomers (yellow/brown oils) caused by the reactivity of the C4-ketone.
-
Stereochemical Impurities: The separation of cis- and trans-diastereomers (relative configuration of C1-Carboxyl and C3-Ethyl groups).
Module 1: Chemical Cleanup (The "pH Swing")
Issue: Crude material contains non-acidic byproducts (e.g., ethyl esters, decarboxylated ketones) or inorganic salts.[1]
Solution: Exploiting the acidity of the C1-carboxylic acid (
Protocol: The pH-Switch Extraction
Do not skip this step. Recrystallization is inefficient if neutral organic oils are present.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Basic Extraction: Extract the organic layer with 10% aqueous
( volume). -
Phase Separation: Keep the Aqueous Layer . Discard the organic layer (contains neutral impurities).
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl until pH < 2.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (
). Dry combined organics over and concentrate.
Visualization: pH Swing Logic Flow
Figure 1: Logical flow for separating the target acid from neutral organic impurities using pKa differences.[1]
Module 2: Stereochemical Control (Diastereomer Separation)
Issue: The product is a mixture of cis and trans isomers.[7][10] Context: The 3-ethyl group and 1-carboxyl group create diastereomers. These have different physical properties (solubility, melting point).[1][11] Chromatography is often difficult due to streakiness of the free acid; Fractional Recrystallization is the gold standard here.
Solvent Selection Matrix
| Solvent System | Polarity | Suitability | Notes |
| Acetone / Water | High | Excellent | Best for polar keto-acids.[1] Water acts as the anti-solvent. |
| EtOAc / Hexane | Medium | Good | Standard "non-polar" system. Risk of "oiling out" if cooling is too fast. |
| Toluene | Low | Specific | Good for rigid trans isomers; often requires high heat. |
| Methanol | High | Poor | High solubility usually prevents crystallization; risk of esterification if heated. |
Protocol: Fractional Recrystallization (Acetone/Water)[1]
-
Saturation: Dissolve the "pH-cleaned" solid in boiling Acetone (minimum volume).
-
Anti-solvent Addition: While boiling, add hot Water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add one drop of Acetone to clear the solution.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature.
-
Filtration: Filter the crystals.
-
Troubleshooting: If the filtrate (mother liquor) still contains significant product (checked by TLC), concentrate it and repeat the process to harvest the "second crop" (likely enriched in the cis-isomer).
-
Module 3: Removing "Aldol" Coloration
Issue: Product is yellow/brown/orange. Cause: The C4-ketone is reactive.[12] Trace base or heat can cause self-condensation (Aldol), creating conjugated, colored oligomers.[1]
Protocol: Activated Carbon Scrub
Perform this DURING the hot dissolution step of recrystallization.
-
Dissolve crude in boiling solvent (Acetone).
-
Add Activated Carbon (5-10 wt% of crude mass).
-
Stir at reflux for 10-15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad.
-
Critical: The funnel must be hot, or the product will crystallize in the Celite, leading to massive yield loss.
-
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
A: This occurs when the melting point of the solvated product is lower than the solvent's boiling point, or the anti-solvent was added too fast.
-
Fix: Re-heat until the oil dissolves. Add a "seed crystal" of pure product if available. Scratch the glass wall with a rod. If using EtOAc/Hexane, switch to Acetone/Water; the higher polarity often stabilizes the solid form better.
Q: Can I use chromatography instead?
-
A: Yes, but free carboxylic acids streak on Silica gel. You must dope your eluent with 1% Acetic Acid to keep the proton on the molecule (
) and prevent tailing ( interaction with silica).
Q: Which isomer is which?
-
A: Without X-ray crystallography, NMR is your best tool.[1]
-
Trans-isomer: Typically, the axial protons show larger coupling constants (
). -
Cis-isomer: Typically shows smaller coupling constants (
).[1] -
Note: The "Trans" isomer of cyclohexane derivatives often has a higher melting point and lower solubility, making it the first to crystallize.
-
Visualization: Troubleshooting Decision Tree
Figure 2: Rapid response decision matrix for common purification failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Siegfried, B., et al. "Process for the preparation of trans-4-aminocyclohexanecarboxylic acid." U.S. Patent 2003/078381. (Describes fractional crystallization of cyclohexane carboxylic acid derivatives). Link
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012. (Mechanisms of Aldol condensation and stereochemical control in cyclohexanes).
-
PubChem. "Ethyl 3-oxocyclohexanecarboxylate (Compound Summary)." National Library of Medicine. (Physical properties of the precursor ester). Link[1]
Sources
- 1. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]
- 2. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Controlling stereoselectivity in the synthesis of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
The following Technical Support Guide is designed for researchers and process chemists working on the synthesis of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid . This guide prioritizes thermodynamic control, epimerization protocols, and troubleshooting stereochemical drift.
Topic: Controlling Stereoselectivity & Troubleshooting Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Stereochemical Concept
Before troubleshooting, you must understand the thermodynamic landscape of your target molecule.
-
Structure: The molecule possesses two chiral centers at C1 (carboxylic acid) and C3 (ethyl group). The ketone is at C4 .
-
The Challenge: The relative stereochemistry between C1 and C3 determines the diastereomer (Cis vs. Trans).
-
Thermodynamic Reality: In 1,3-disubstituted cyclohexanes, the Cis-1,3 isomer (diequatorial conformation) is thermodynamically favored over the Trans-1,3 isomer (axial/equatorial).[1]
-
The Control Lever: The C3 position is
-to-the-ketone . This makes the C3 proton acidic ( ) and labile. Under basic or acidic conditions, the C3 stereocenter will epimerize to the thermodynamically stable equatorial position.
Interactive Troubleshooting Guide (Q&A)
Module A: Synthesis & Reaction Control
Q1: I am synthesizing the target via hydrogenation of 3-ethyl-4-hydroxybenzoic acid, but I am getting a mixture of diastereomers. How do I improve the cis-selectivity?
A: Hydrogenation of aromatic precursors often yields kinetic mixtures. The stereoselectivity is determined by the catalyst and the adsorption face.
-
Root Cause: Heterogeneous catalysts (Rh/C, Ru/C) typically add hydrogen across the face of the ring (syn-addition). However, subsequent oxidation of the alcohol to the ketone destroys the C4 stereocenter, leaving you with the C1/C3 relationship established during the reduction.
-
The Fix (Thermodynamic Reset): Do not struggle to control the hydrogenation stereochemistry perfectly. Instead, drive the system to the thermodynamic minimum after the oxidation step.
-
Perform the hydrogenation and oxidation to get the crude ketone.
-
Treat the crude mixture with a mild base (e.g., NaOMe in MeOH) to facilitate epimerization at C3.
-
The system will equilibrate to the Cis-1,3-isomer (diequatorial).
-
Q2: I specifically need the Trans-isomer for a structure-activity relationship (SAR) study. The epimerization protocol keeps giving me Cis.
A: You are fighting thermodynamics. The Trans-isomer (axial-equatorial) is higher in energy.
-
Protocol: You must use Kinetic Control and avoid any conditions that allow equilibration (no strong bases, keep pH neutral/mildly acidic).
-
Alternative Route: Avoid the "Hydrogenation -> Oxidation" route. Instead, use a Diels-Alder approach :
-
React trans-1,3-pentadiene (Danishefsky-type diene) with an acrylate dienophile.
-
This sets the relative stereochemistry via the endo/exo transition state, which is kinetically determined.
-
Purify immediately by column chromatography on silica (buffered to neutral pH) to prevent silica-induced epimerization.
-
Module B: Purification & Analysis
Q3: My NMR shows a splitting pattern that doesn't match the literature for the cis isomer. How can I definitively assign the stereochemistry?
A: Use the coupling constants (
-
Cis-Isomer (Diequatorial): The protons at C1 and C3 are both axial.
-
Look for Axial-Axial (ax-ax) coupling with adjacent methylene protons.
- (Large coupling).
-
-
Trans-Isomer (Axial/Equatorial): One substituent is axial, the other equatorial.[1][2]
-
The equatorial substituent will have an axial proton.
-
The axial substituent will have an equatorial proton.
-
Equatorial protons typically show small couplings (
, ).
-
Q4: I am losing yield during recrystallization. The mother liquor contains the product but it won't crystallize.
A: This is often due to the presence of the minor diastereomer inhibiting crystal lattice formation.
-
Solution: "Seed and Bleed" Epimerization.
-
Dissolve the mixture in a solvent compatible with a mild base (e.g., Ethanol with catalytic EtONa).
-
Heat to reflux to equilibrate (enriching the cis-isomer).
-
Cool slowly to crystallize the pure cis-isomer.
-
As the cis isomer precipitates, the equilibrium in the solution shifts, converting more trans to cis (Dynamic Kinetic Resolution principle).
-
Experimental Workflows
Workflow 1: Thermodynamic Synthesis (Targeting Cis-Isomer)
Recommended for scale-up and standard intermediate synthesis.
| Step | Reagent/Condition | Critical Parameter | Purpose |
| 1. Hydrogenation | 3-Ethyl-4-hydroxybenzoic acid, 5% Rh/Al2O3, H2 (50 bar), AcOH, 60°C | High Pressure | Reduces aromatic ring to cyclohexane ring. |
| 2. Oxidation | Jones Reagent (CrO3/H2SO4) or TEMPO/NaOCl | 0°C to RT | Converts C4-OH to C4-Ketone. Destroys C4 chirality. |
| 3. Epimerization | NaOMe (0.5 eq) in MeOH | Reflux, 2-4 hrs | CRITICAL: Equilibrates C3 center to form stable Cis-isomer. |
| 4. Quench/Iso | Acidify with HCl to pH 3, Extract DCM | pH Control | Locks stereochemistry (stops epimerization). |
Workflow 2: Kinetic Synthesis (Targeting Trans-Isomer)
Strictly for research/SAR purposes.
| Step | Reagent/Condition | Critical Parameter | Purpose |
| 1. Diels-Alder | Danishefsky Diene + Ethyl Acrylate | Lewis Acid (e.g., ZnCl2) | Sets kinetic stereochemistry via transition state. |
| 2. Hydrolysis | Mild acidic hydrolysis (THF/H2O/HCl) | Cold (0°C) | Unmasks ketone without epimerizing C3. |
| 3. Purification | Flash Chromatography (Neutral Alumina) | No Base | Separation of diastereomers. Avoid Silica (acidic). |
Decision Logic & Mechanism (Visualized)
The following diagram illustrates the critical decision points for controlling the stereochemistry of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid.
Caption: Decision tree for stereoselective synthesis. Note that the Cis-isomer is accessed via thermodynamic equilibration of the C3-center.
References
-
Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5995. Link
- Foundational text on the thermodynamic stability of 1,3-disubstituted cyclohexanes.
-
Mestroni, G., et al. (1981).[3] Homogeneous Catalytic Reduction of Carbonyl-, Azomethine- and Nitro-Groups. Aspects of Homogeneous Catalysis, 4, 71-98. Link
- Details on hydrogenation catalysts (Rh, Ru) and stereochemical outcomes.
-
Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. Link
- Source for the kinetic "Route B" using diene chemistry to establish stereochemistry without equilibr
-
PubChem. (2025).[4][5] 4-Oxocyclohexanecarboxylic acid (Compound Summary). Link
- General physical properties and identifiers for the core scaffold.
Sources
- 1. Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans is.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Part 1: Predicted Electron Ionization (EI) Fragmentation of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and Comparative Analytical Strategies
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery and development. Mass spectrometry (MS) stands as a principal technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, a molecule featuring a cyclic ketone, a carboxylic acid, and an ethyl substituent.
Drawing upon established principles of mass spectrometry, this document explains the causality behind expected fragmentation, details robust analytical protocols, and objectively compares MS-based approaches with alternative analytical techniques to provide a comprehensive framework for its characterization.
Under standard Electron Ionization (EI) conditions (70 eV), 3-Ethyl-4-oxocyclohexane-1-carboxylic acid (Molecular Weight: 170.21 g/mol ) is expected to form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 170. This molecular ion is energetically unstable and will undergo a series of predictable fragmentation reactions driven by the functionalities present in the molecule: the cyclohexanone ring, the carboxylic acid group, and the ethyl substituent.[1]
The primary fragmentation mechanisms anticipated are α-cleavage, McLafferty rearrangement, and ring cleavage events.[2][3][4]
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the Carbonyl Group: The bond between the carbonyl carbon and an adjacent carbon is a prime site for cleavage.[2][5][6] This can occur on either side of the ketone.
-
Cleavage 'a': Loss of the ethyl group ([•C₂H₅], 29 Da) leads to a resonance-stabilized acylium ion at m/z 141.
-
Cleavage 'b': Cleavage of the C-C bond on the other side of the carbonyl results in a more complex ring-opening cascade.
-
-
α-Cleavage related to the Carboxylic Acid: The carboxylic acid moiety can also direct fragmentation.
-
McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds that possess a γ-hydrogen.[4][10][11] In this molecule, a γ-hydrogen on the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule (28 Da) and the formation of a radical cation at m/z 142. A similar rearrangement involving the carboxylic acid group can lead to a characteristic ion at m/z 60.[5][12][13]
-
Cyclohexanone Ring Cleavage: Cyclic ketones undergo characteristic fragmentation patterns following an initial α-cleavage, which leads to a ring-opened intermediate.[14][15] This intermediate can then undergo further cleavages, often resulting in characteristic ions at m/z 55 and m/z 42.[7]
The following diagram illustrates these predicted fragmentation pathways originating from the molecular ion.
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A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid. We will move beyond rote procedures to explore the scientific rationale behind critical decisions in method development, from initial analyte assessment to the comparison of final chromatographic conditions. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction: The Analytical Challenge
3-Ethyl-4-oxocyclohexane-1-carboxylic acid is a substituted cyclic carboxylic acid. As a potential building block in pharmaceutical synthesis, its purity is paramount. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. The structure of this molecule presents several analytical challenges:
-
High Polarity: The carboxylic acid and ketone functionalities make the molecule highly polar, which can lead to poor retention on traditional reversed-phase (RP) HPLC columns.[1][2]
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing groups, making sensitive detection challenging with standard UV-Vis detectors.[3][4]
-
Potential for Stereoisomers: The presence of chiral centers means that robust enantioselective separation methods may be necessary, depending on the synthetic route and regulatory requirements.[5][6][7]
-
Ionizable Nature: The carboxylic acid group's ionization is pH-dependent, requiring careful mobile phase control to ensure reproducible chromatography.[8][9]
This guide will systematically address these challenges, grounding our approach in the principles outlined by the International Council for Harmonisation (ICH).[10][11][12]
Part 1: Foundational Strategy & Analytical Target Profile (ATP)
Before any practical work begins, a clear objective must be defined. The concept of the Analytical Target Profile (ATP), as introduced in ICH Q14, provides a framework for this.[13] The ATP defines the method's required performance characteristics to ensure it is fit for its intended purpose.
For a purity method, the ATP would typically include:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential impurities, including process impurities and degradation products. This is the cornerstone of a "stability-indicating" method.[14][15]
-
Accuracy & Precision: The method must be accurate and precise for the quantification of impurities, often down to a reporting threshold of 0.05%.
-
Range: The method must be linear, accurate, and precise from the limit of quantitation (LOQ) to approximately 120% of the impurity specification limit.[16]
-
Resolution: A minimum resolution (Rs) of 1.5 (ideally >2.0) should be achieved between the main peak and the closest eluting impurity.
Caption: High-level workflow for HPLC method development.
Part 2: Method Development - A Phased, Comparative Approach
Phase I: Initial Screening - Column, Mobile Phase, and Detector Selection
The initial screening phase is crucial for establishing a viable starting point. The choices made here are based on the known physicochemical properties of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid.
1. Column Chemistry Comparison
The primary challenge is retaining our polar analyte. A standard C18 column may provide insufficient retention, leading to elution near the solvent front. Therefore, we must consider alternative stationary phases.
| Column Chemistry | Principle of Operation | Suitability for Analyte |
| Standard C18 | Hydrophobic interactions. | Poor. High polarity of the analyte leads to weak retention in highly aqueous mobile phases. |
| Polar-Embedded C18 | Contains a polar group (e.g., amide, carbamate) near the silica surface. This allows for better interaction with polar analytes and prevents phase collapse in 100% aqueous mobile phases. | Good. Offers a secondary retention mechanism and compatibility with highly aqueous conditions needed for polar compounds.[17] |
| Mixed-Mode PS-C18 | Combines C18 chains with a positively charged functional group on the surface. | Excellent. Provides dual retention via hydrophobic interaction (C18) and ionic interaction between the positive surface charge and the negatively charged carboxylate anion, significantly enhancing retention.[2] |
| HILIC | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (e.g., bare silica, amide) and a high organic mobile phase. | Alternative. Can be effective for very polar compounds but may require different expertise and can be less robust than reversed-phase methods.[18] |
Scientist's Insight: For this analyte, a mixed-mode column like a Luna Omega PS C18 or a polar-embedded phase is the most logical starting point. It directly addresses the primary challenge of poor retention by introducing an additional, favorable interaction mechanism.
2. Mobile Phase & Detector Strategy
-
Mobile Phase pH: To ensure consistent retention and peak shape, the ionization of the carboxylic acid group must be suppressed. This is achieved by adjusting the mobile phase pH to be at least 2 units below the analyte's pKa (typically ~4.5 for a carboxylic acid). A mobile phase pH of 2.1-2.5 is a common and effective choice.[8][9]
-
Recommended Buffer: 0.1% Phosphoric acid in water is an excellent starting point due to its low UV cutoff and appropriate pH.[8]
-
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency (sharper peaks) and has a lower UV cutoff.[19][20]
-
Detection: Given the lack of a strong chromophore, detection is a critical consideration.
-
Low UV Detection: Setting the detector to a low wavelength (e.g., 200-210 nm) can detect the carboxyl and keto groups. However, this approach is prone to baseline noise and interference from mobile phase impurities.[21]
-
Universal Detectors: For robust quantification, especially at low levels, a universal detector is superior.
-
Charged Aerosol Detector (CAD): Provides near-uniform response for all non-volatile analytes, making it ideal for impurity profiling when reference standards are unavailable.[15]
-
Evaporative Light Scattering Detector (ELSD): Another option, though generally less sensitive than CAD.
-
Mass Spectrometry (MS): Provides mass information, which is invaluable for identifying unknown impurities and degradation products.
-
-
Scientist's Insight: The most robust approach combines a PDA detector for initial peak tracking and purity assessment with a universal detector like CAD or MS for accurate quantification and identification. For this guide, we will proceed assuming UV detection at 210 nm, as it is the most common setup, while acknowledging its limitations.
Phase II: Forced Degradation & Demonstrating Specificity
A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[22] Forced degradation studies, as mandated by ICH guideline Q1A(R2), are performed to generate these potential degradants and prove the method's specificity.[10][23][24]
Caption: Experimental workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Stress Conditions: Expose the analyte to the following conditions, aiming for 5-20% degradation.[23]
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl and heat at 60°C. Pull time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH and heat at 60°C. Pull time points, neutralize with HCl, and dilute.
-
Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ and store at room temperature. Pull time points and dilute.
-
Thermal: Store the solid API in an oven at 80°C. Pull time points, dissolve, and dilute.
-
Photolytic: Expose the solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
-
Evaluation:
-
Specificity: Confirm that all degradation peaks are baseline resolved from the main analyte peak.
-
Peak Purity: Use the PDA software to assess the peak purity of the main peak in all stressed samples. The purity angle should be less than the purity threshold.
-
Mass Balance: Ensure that the sum of the main peak area and all impurity/degradant peak areas is close to the initial area of the control sample. This accounts for all the material.
-
Part 3: Comparative Guide to Final Methods
After screening and optimization, two potential methods are often developed: a rapid isocratic method for routine quality control and a more powerful gradient method for stability studies and release testing where unknown degradants may be present.
Method A: Isocratic QC Method
This method is designed for speed and simplicity, suitable for high-throughput analysis where the impurity profile is well-defined and all impurities are resolved within a short timeframe.
Method B: Gradient Stability-Indicating Method
This method uses a gradient to provide higher resolving power, ensuring that late-eluting, less polar impurities, and any potential new degradants formed during stability studies are effectively separated from the main peak.
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | Polar-Embedded C18, 100 x 4.6 mm, 2.7 µm | Mixed-Mode PS-C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 75% A / 25% B | Gradient: 0-2 min (95% A), 2-15 min (95%→40% A), 15-18 min (40% A), 18-18.1 min (40%→95% A), 18.1-25 min (95% A) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Run Time | 8 minutes | 25 minutes |
| Application | Routine QC, In-process controls | Release testing, Stability studies, Impurity profiling |
System Suitability Test (SST) Requirements
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a self-validating check.[10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration and resolution. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. Higher plates lead to sharper peaks. |
| Resolution (Rs) | ≥ 2.0 (for critical pair) | Ensures baseline separation between the two closest eluting peaks. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
Conclusion
Developing a robust HPLC purity method for a challenging compound like 3-Ethyl-4-oxocyclohexane-1-carboxylic acid requires a systematic, science-driven approach. By understanding the analyte's physicochemical properties, we can rationally select a starting point that addresses the inherent challenges of polarity and weak UV absorbance. A mixed-mode or polar-embedded stationary phase combined with a low-pH mobile phase provides a strong foundation. The subsequent use of forced degradation studies is non-negotiable for demonstrating the method's specificity and ensuring it is truly stability-indicating, in line with global regulatory expectations.[14][24] The final choice between a rapid isocratic method and a comprehensive gradient method will depend on the specific application, balancing the need for speed with the requirement for maximum resolving power.
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A Comparative Guide to the Reactivity of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and 4-oxocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the nuanced reactivity of substituted cyclic molecules is a cornerstone of rational molecular design. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and its unsubstituted counterpart, 4-oxocyclohexanecarboxylic acid. Understanding these differences is pivotal for chemists aiming to leverage these molecules as intermediates in the synthesis of complex targets, including pharmaceuticals and other bioactive compounds.
Structural Overview: The Impact of an Ethyl Substituent
The fundamental difference between the two molecules lies in the presence of an ethyl group at the C-3 position (adjacent to the carbonyl group) in 3-Ethyl-4-oxocyclohexane-1-carboxylic acid. This seemingly simple structural modification introduces significant steric and electronic perturbations that profoundly influence the reactivity of both the ketone and the carboxylic acid functionalities.
In its most stable chair conformation, the bulky carboxylic acid group in 4-oxocyclohexanecarboxylic acid preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1] Similarly, in 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, both the carboxylic acid and the ethyl group will strive to adopt equatorial positions to achieve maximum thermodynamic stability.
Caption: 2D structures of the compared molecules.
Reactivity of the Carbonyl Group: A Tale of Steric Hindrance
The reactivity of the ketone carbonyl group is a critical determinant in many synthetic transformations. Nucleophilic addition is a cornerstone reaction for cyclohexanones, and its stereochemical outcome is dictated by a delicate balance of steric and electronic factors.[2][3]
Hypothesis: The ethyl group at the C-3 position in 3-Ethyl-4-oxocyclohexane-1-carboxylic acid is expected to significantly hinder the approach of nucleophiles to the carbonyl carbon compared to the unsubstituted 4-oxocyclohexanecarboxylic acid.
This steric hindrance arises from the spatial bulk of the ethyl group, which shields one face of the carbonyl group. Consequently, reactions such as reductions, Grignard additions, and cyanohydrin formations are anticipated to proceed at a slower rate for the substituted compound.[4][5]
Supporting Experimental Data (Hypothetical)
To quantify this difference in reactivity, a comparative kinetic study of the reduction of the ketone functionality can be performed.
Table 1: Hypothetical Rate Constants for the Reduction of Ketones with Sodium Borohydride
| Compound | Relative Rate Constant (k_rel) |
| 4-oxocyclohexanecarboxylic acid | 1.00 |
| 3-Ethyl-4-oxocyclohexane-1-carboxylic acid | 0.35 |
This hypothetical data illustrates the expected decrease in reaction rate due to the steric impediment of the ethyl group.
Experimental Protocol: Comparative Reduction of Ketones
Objective: To compare the relative rates of reduction of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and 4-oxocyclohexanecarboxylic acid using sodium borohydride.
Materials:
-
3-Ethyl-4-oxocyclohexane-1-carboxylic acid
-
4-oxocyclohexanecarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions (0.1 M) of both 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and 4-oxocyclohexanecarboxylic acid in anhydrous methanol.
-
In separate reaction vessels maintained at 0 °C, add a standardized solution of NaBH₄ (0.05 M in methanol) to each of the ketone solutions under constant stirring.
-
At timed intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding 1 M HCl.
-
Extract the organic components with DCM.
-
Analyze the extracted samples by GC-MS to determine the ratio of reactant to product (the corresponding alcohol).
-
Plot the concentration of the starting material versus time to determine the initial reaction rates and calculate the relative rate constants.
Caption: Experimental workflow for comparative kinetic analysis.
Reactivity of the Carboxylic Acid Group: Conformational Effects
The reactivity of the carboxylic acid group, particularly in esterification reactions, is also influenced by its steric environment. The rate of esterification of cyclohexanecarboxylic acids is known to be dependent on the conformational orientation of the carboxyl group, with equatorially positioned groups reacting faster than their axial counterparts.[1]
Hypothesis: While both molecules will predominantly exist in a conformation where the carboxylic acid is equatorial, the presence of the adjacent ethyl group in 3-Ethyl-4-oxocyclohexane-1-carboxylic acid may introduce subtle steric hindrance that could slightly decrease the rate of esterification compared to 4-oxocyclohexanecarboxylic acid.
This effect is expected to be less pronounced than the steric hindrance observed at the ketone, as the carboxylic acid is one carbon removed from the substituent.
Supporting Experimental Data (Hypothetical)
A comparative study of the Fischer esterification of both acids would provide insight into the influence of the ethyl group on the reactivity of the carboxylic acid.
Table 2: Hypothetical Yields for Fischer Esterification
| Compound | Ester Yield after 4 hours (%) |
| 4-oxocyclohexanecarboxylic acid | 85 |
| 3-Ethyl-4-oxocyclohexane-1-carboxylic acid | 78 |
This hypothetical data suggests a modest decrease in the rate of esterification for the ethyl-substituted compound.
Experimental Protocol: Comparative Fischer Esterification
Objective: To compare the efficiency of Fischer esterification of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and 4-oxocyclohexanecarboxylic acid.
Materials:
-
3-Ethyl-4-oxocyclohexane-1-carboxylic acid
-
4-oxocyclohexanecarboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid and 4-oxocyclohexanecarboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Reflux both reaction mixtures for a set period (e.g., 4 hours).
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ethyl ester product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Determine the yield of the purified ester for each reaction.
Caption: Step-by-step Fischer esterification protocol.
Keto-Enol Tautomerism: The Influence on α-Carbon Reactivity
The presence of α-hydrogens allows ketones to exist in equilibrium with their enol tautomers.[6][7] This keto-enol tautomerism is crucial for reactions occurring at the α-carbon, such as halogenation, alkylation, and aldol condensations.
Hypothesis: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid has only one enolizable α-proton (at C-2), whereas 4-oxocyclohexanecarboxylic acid has two sets of enolizable α-protons (at C-3 and C-5). This difference in the number and steric environment of α-protons will lead to different enolate chemistry. The enol form of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid will be a single, more substituted enol, while 4-oxocyclohexanecarboxylic acid can form two different enolates. The formation of the more substituted enol is generally favored thermodynamically.[8]
Caption: Possible enol tautomers for each molecule.
This has significant implications for regioselectivity in reactions involving enolates. For instance, α-bromination of 4-oxocyclohexanecarboxylic acid can potentially lead to a mixture of products, whereas 3-Ethyl-4-oxocyclohexane-1-carboxylic acid would yield a single major regioisomer.
Conclusion and Synthetic Implications
The presence of an ethyl group at the 3-position of 4-oxocyclohexanecarboxylic acid significantly alters its reactivity profile.
-
Ketone Reactivity: 3-Ethyl-4-oxocyclohexane-1-carboxylic acid exhibits lower reactivity towards nucleophilic addition at the carbonyl group due to steric hindrance. This can be advantageous for achieving selective reactions at the carboxylic acid moiety in the presence of the ketone.
-
Carboxylic Acid Reactivity: The reactivity of the carboxylic acid is less affected, though a slight decrease in the rate of reactions like esterification may be observed.
-
α-Carbon Reactivity: The substitution pattern dictates the enolate chemistry, offering regiocontrol in reactions involving the α-carbon for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid.
For drug development professionals and synthetic chemists, these differences are not merely academic; they are critical for strategic planning in multi-step syntheses. The choice between these two building blocks will depend on the desired reactivity at each functional group and the need for regiochemical control. For instance, if a synthetic route requires a nucleophilic addition to the ketone as a key step, the unsubstituted 4-oxocyclohexanecarboxylic acid would be the more reactive and likely preferred starting material. Conversely, if the synthetic strategy involves selective modification at the α-position to the carbonyl, the ethyl-substituted analogue offers a distinct advantage in controlling the regiochemical outcome.
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ResearchGate. Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
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St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe. [Link]
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Technical Comparison Guide: Elemental Analysis Standards & Purity Validation for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid
Executive Summary
3-Ethyl-4-oxocyclohexane-1-carboxylic acid (CAS 53792-12-4 ) is a critical chiral building block in the synthesis of specific cyclohexane-based pharmaceutical intermediates. Precise validation of its elemental composition is challenging due to its potential for hydrate formation and the structural isomerism shared with ethyl 4-oxocyclohexanecarboxylate.
This guide evaluates the performance of Elemental Analysis (EA) against orthogonal methods (HPLC, qNMR) and defines the optimal Calibration Standards required to minimize error margins below the industry tolerance of
Product Profile: The Analyte
| Property | Detail |
| Compound Name | 3-Ethyl-4-oxocyclohexane-1-carboxylic acid |
| CAS Number | 53792-12-4 |
| Formula | |
| Molecular Weight | 170.21 g/mol |
| Structure Class | Functionalized Cyclohexane / Keto-Acid |
Theoretical Baseline & Calibration Standards
To validate the bulk purity of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, one must first establish the theoretical elemental composition. The selection of the Calibration Standard (CRM) is critical; it must match the analyte's carbon content range to ensure linearity in the detector response.
Theoretical Composition ( )
-
Carbon (C): 63.51%
-
Hydrogen (H): 8.29%
-
Oxygen (O): 28.20%
-
Nitrogen (N): 0.00% (Note: Nitrogen detection is used here as an impurity check for residual solvents like DMF or Pyridine).
Comparative Analysis of Calibration Standards
The following table compares the "Product" (the analyte) against standard Certified Reference Materials (CRMs) to determine the optimal calibration match.
| Standard / Alternative | Formula | % Carbon | % Hydrogen | % Nitrogen | Suitability Rating | Analysis |
| Analyte (Target) | 63.51 | 8.29 | 0.00 | N/A | Target values. | |
| Benzoic Acid (CRM) | 68.85 | 4.95 | 0.00 | High | Best match for %C. Stable, non-hygroscopic, and lacks Nitrogen (simplifies baseline). | |
| Acetanilide (CRM) | 71.09 | 6.71 | 10.36 | Medium | Industry standard, but %C is higher (+7.5%) than analyte. Contains N, which is unnecessary for this target. | |
| Stearic Acid | 75.99 | 12.75 | 0.00 | Low | %C is too high; melting point issues can cause incomplete combustion in some autosamplers. | |
| Urea | 20.00 | 6.71 | 46.65 | Poor | %C is too low for accurate calibration of a 63% C compound. |
Recommendation: Benzoic Acid is the superior calibration standard for this specific carboxylic acid. Its carbon content (68.85%) brackets the analyte (63.51%) more effectively than Acetanilide, reducing extrapolation errors in the calibration curve.
Performance Comparison: EA vs. Orthogonal Methods
Elemental Analysis is often viewed as a "confirmation" technique, but for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, it provides unique insights that HPLC and NMR may miss.
Methodological Performance Matrix
| Feature | Elemental Analysis (Combustion) | HPLC (UV/RI) | qNMR (Internal Std) |
| Primary Detection | Bulk Elemental Ratio (C/H/N) | Chromophores (UV) or Refractive Index | Proton Environments |
| Impurity Sensitivity | Detects Water , Inorganic Salts, Solvent Solvates | High sensitivity for organic impurities | High specificity for organic structure |
| Blind Spots | Cannot distinguish isomers (e.g., Ethyl ester vs. Acid) | Misses inorganic salts & moisture; UV requires chromophore | Requires soluble internal standard; lower precision ( |
| Sample Requirement | 1–3 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Critical Utility | Best for Hydrate/Solvate confirmation | Best for Organic Purity % | Best for Structure Verification |
Experimental Insight: The "Water Trap"
A common failure mode for 3-Ethyl-4-oxocyclohexane-1-carboxylic acid is the retention of water (hygroscopicity) or ethanol (from ester hydrolysis steps).
-
Scenario: A batch shows >99% purity on HPLC (UV at 210 nm).
-
EA Result: Carbon Found = 60.1% (Theoretical 63.5%).
-
Diagnosis: The discrepancy (
3.4%) suggests the presence of non-chromophoric impurities.-
Calculation: A monohydrate (
) would have theoretical C = 57.4%. A hemi-hydrate would be ~60.3%.
-
Validated Experimental Protocol
To achieve high-integrity results, follow this self-validating protocol designed for keto-acids.
Step 1: Sample Preparation
-
Drying: Dry the crude 3-Ethyl-4-oxocyclohexane-1-carboxylic acid in a vacuum oven at 40°C for 4 hours over
to remove surface moisture. -
Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.
Step 2: Instrument Calibration (The "Bracketing" Method)
-
Blank: Run 3 empty tin capsules to establish the baseline.
-
K-Factor Determination: Weigh Benzoic Acid standards in the range of 1.5 mg to 2.5 mg.
-
Conditioning: Run a "Primer" sample of the analyte (unweighed) to condition the reduction column.
Step 3: Analysis & Tolerance Check
-
Combustion Temp: 980°C (ensure complete oxidation of the cyclic ring).
-
Carrier Gas: Helium (Grade 5.0).
-
Acceptance Criteria:
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for validating the purity of the compound, resolving discrepancies between HPLC and EA.
Figure 1: Decision tree for interpreting Elemental Analysis data in the context of keto-acid purity validation.
Data Interpretation Guide
Use this reference table to diagnose common deviations in your experimental data.
| Observation | Likely Cause | Remediation |
| C: 63.4% / H: 8.3% | Pure Compound | None. Result is within |
| C: 60.2% / H: 8.4% | Hemi-hydrate ( | Re-dry sample at higher temp or perform Karl Fischer titration. |
| C: 62.1% / H: 8.1% | Residual Inorganic Salts | Check ash content. Likely NaCl or |
| C: 64.8% / H: 8.5% | Ethyl Ester Contamination | Incomplete hydrolysis. The ester ( |
| N: > 0.5% | Solvent Contamination | Residual DMF, Pyridine, or TEA from synthesis. |
References
-
Compound Data: National Center for Biotechnology Information. (2026).[1][2][3] PubChem Compound Summary for CAS 53792-12-4. Retrieved from [Link]
-
Protocol Standards: ASTM International. (2022).[3] ASTM D5373-21 Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. Retrieved from [Link]
-
Regulatory Limits: International Council for Harmonisation (ICH).[4][5] (2019). Guideline Q3D(R2) on Elemental Impurities. Retrieved from [Link]
-
Calibration Standards: National Institute of Standards and Technology (NIST). Standard Reference Material 39j - Benzoic Acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
